3-Aminopyrazole
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVRJMXHNUAPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Record name | 3-amino-1H-pyrazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171229 | |
| Record name | Pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820-80-0 | |
| Record name | 1H-Pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazol-3-ylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1820-80-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazol-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Aminopyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTB7URA7K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 3-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopyrazole is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery, prized for its versatile reactivity and presence in numerous bioactive molecules. A fundamental characteristic of this compound is its annular prototropic tautomerism, an equilibrium between the 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP) forms. This tautomeric balance is a critical determinant of its physicochemical properties, reactivity, and biological interactions. Understanding and predicting this equilibrium is paramount for rational drug design and the regioselective synthesis of novel pyrazole-based therapeutics. This guide provides a comprehensive overview of the chemical structure, the nuances of its tautomerism supported by quantitative data, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic utility.
Chemical Structure and Physicochemical Properties
This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino substituent. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃ | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| CAS Number | 1820-80-0 | [1] |
| Appearance | White to light yellow crystalline solid or oily liquid | [2] |
| Melting Point | 34-37 °C | |
| Boiling Point | 218 °C at 122 mmHg | |
| Solubility | Soluble in water, ethanol (B145695), and dimethylformamide | [3] |
Tautomerism of this compound
The most significant structural feature of this compound is its ability to exist as two rapidly interconverting annular tautomers: 3-amino-1H-pyrazole (3AP) and 5-amino-1H-pyrazole (5AP). This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyrazole (B372694) ring.[4]
Quantitative Analysis of Tautomeric Equilibrium
The relative stability and population of the two tautomers have been investigated using both computational and experimental methods.
Table 1: Calculated and Experimental Energy Differences and Tautomeric Ratios
| Method/Basis Set | Phase/Solvent | More Stable Tautomer | ΔE (kJ/mol) | ΔG (kJ/mol) | Tautomer Ratio (% 3AP : % 5AP) | Reference |
| DFT (B3LYP)/6-311++G(d,p) | Gas | 3AP | 10.7 | 9.8 | - | [1] |
| pKa/Basicity Data | Aqueous (25 °C) | - | - | - | ~75 : ~25 | [3] |
| NMR Spectroscopy | DMSO-d₆ | - | - | - | Slow exchange observed | [5] |
Spectroscopic Data for Tautomer Identification
Spectroscopic techniques are instrumental in identifying and quantifying the tautomeric forms of this compound. In many common solvents, the proton exchange is rapid on the NMR timescale, resulting in averaged signals. However, in solvents like DMSO-d₆, the exchange can be slow enough to resolve signals for each tautomer.[5] Matrix isolation infrared spectroscopy has also been successfully employed to study the individual tautomers.[1]
Table 2: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| H4 | 5.448 | d | 1H |
| H5 | 7.292 | d | 1H |
| NH₂ and NH | 4.7 (broad) | s | 3H |
Note: The spectrum shows averaged signals due to tautomeric equilibrium, but the distinct signals for H4 and H5 are observable.
Table 3: Experimental Infrared (IR) Spectral Data of 3AP and 5AP Tautomers in an Argon Matrix
| Tautomer | Wavenumber (cm⁻¹) | Assignment | Reference |
| 3AP | 3539.8 | νₐₛ(NH₂) | [1] |
| 3448.1 | νₛ(NH₂) | [1] | |
| 3426.9 | ν(NH) | [1] | |
| 1636.5 | δ(NH₂) | [1] | |
| 5AP | 3536.3 | νₐₛ(NH₂) | [1] |
| 3443.0 | νₛ(NH₂) | [1] | |
| 3432.1 | ν(NH) | [1] | |
| 1629.7 | δ(NH₂) | [1] |
νₐₛ = asymmetric stretching, νₛ = symmetric stretching, ν = stretching, δ = bending
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are two common and effective methods.
Method 1: From β-Cyanoethylhydrazine
This multi-step synthesis provides good yields and utilizes readily available starting materials.
-
Step A: Synthesis of β-Cyanoethylhydrazine: To 417 g of 72% aqueous hydrazine (B178648) hydrate (B1144303) in a 2-L flask, 318 g of acrylonitrile (B1666552) is added gradually over 2 hours, maintaining the temperature at 30-35 °C. Water is then removed by distillation under reduced pressure (40 mm) to yield β-cyanoethylhydrazine.[6]
-
Step B: Cyclization and Hydrolysis: The crude β-cyanoethylhydrazine is then subjected to a series of reactions involving cyclization with a suitable reagent like p-toluenesulfonyl chloride, followed by hydrolysis to yield 3(5)-aminopyrazole.[6]
Method 2: From 3-Oxo-3-phenylpropanenitrile and Hydrazine
This method involves a condensation reaction.
-
A solution of 50 mg (0.34 mmol) of 3-oxo-3-phenylpropanenitrile, 11.6 mg (0.36 mmol) of hydrazine, and 0.024 mL of acetic acid (0.37 mmol) in 3 mL of anhydrous ethanol is heated at 60 °C for 24 hours.[2]
-
The reaction mixture is cooled, and the solvent is removed in vacuo.
-
The residue is taken up in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution.
-
The organic layer is washed with brine, dried over MgSO₄, filtered, and evaporated to yield the product.[2]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
Matrix Isolation Infrared (IR) Spectroscopy:
-
A solid sample of this compound is placed in a glass tube connected to a helium-cooled cryostat.
-
The sample is heated to increase its vapor pressure, and the vapor is co-deposited with a large excess of an inert gas (e.g., argon) onto a cold window (typically at ~10 K).
-
The IR spectrum of the isolated molecules in the matrix is then recorded.[1]
Reactivity and Synthetic Applications
This compound is a versatile building block in organic synthesis, particularly for the construction of fused heterocyclic systems of pharmaceutical interest. A prominent example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines.
The reaction proceeds via a condensation of the exocyclic amino group and one of the ring nitrogens of this compound with the two carbonyl groups of a 1,3-dicarbonyl compound. This reaction is often catalyzed by acid and provides a regioselective route to a variety of substituted pyrazolo[1,5-a]pyrimidines, which are scaffolds found in numerous kinase inhibitors and other therapeutic agents.
Conclusion
This compound's rich chemistry is fundamentally linked to its tautomeric nature. A thorough understanding of the factors governing the 3AP/5AP equilibrium is crucial for medicinal chemists and drug development professionals. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and the rational design of novel this compound-based molecules with tailored properties and biological activities. The strategic application of spectroscopic and computational methods will continue to be essential in unlocking the full potential of this versatile heterocyclic building block.
References
physical and chemical properties of 3-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopyrazole, a versatile heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural features and reactivity have garnered significant interest in medicinal chemistry and materials science. This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical transformations.
Physical and Chemical Properties
This compound is a white to light yellow crystalline solid or oily liquid at room temperature.[1][2] It is sensitive to air and light and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).[3] The compound is soluble in methanol (B129727) and moderately soluble in other polar solvents like water, ethanol, and dimethylformamide.[1][2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅N₃ | [1][4] |
| Molecular Weight | 83.09 g/mol | [4] |
| Melting Point | 34-37 °C | [1][5] |
| Boiling Point | 218 °C at 122 mmHg; 282 °C | [1][3] |
| pKa | 15.28 ± 0.10 (Predicted) | [1][2] |
| Appearance | White to light yellow oily liquid or crystalline low melting solid | [1][2] |
| Solubility | Soluble in Methanol | [1][5] |
| CAS Registry Number | 1820-80-0 | [4] |
Synthesis of this compound
This compound can be synthesized through various routes, with one of the most common methods involving the condensation of a β-ketonitrile with hydrazine (B178648).[6] Another prevalent method is the reaction of an α,β-unsaturated nitrile with hydrazine.[6][7]
Synthesis via Reaction of a Hydrazine with a 2,3-halosubstituted Propionitrile
A common and effective laboratory-scale synthesis involves the reaction of 2,3-dichloropropionitrile (B1359809) with hydrazine hydrate (B1144303) in the presence of a base.[8]
Materials:
-
2,3-Dichloropropionitrile
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate (B1210297) or Ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.06 moles of potassium carbonate in 400 mL of water.
-
To this solution, add 1.1 moles of hydrazine hydrate.
-
Cool the mixture to 10-20°C using an ice bath.
-
While stirring vigorously, add 1 mole of 2,3-dichloropropionitrile dropwise to the solution, maintaining the temperature between 10 and 20°C. The solution will turn yellow and cloudy, and potassium chloride will precipitate.
-
After the addition is complete, continue stirring at ambient temperature for several hours, then increase the temperature to 50-60°C and stir for an additional 24 hours.
-
Cool the reaction mixture to room temperature.
-
The crude product is extracted from the aqueous layer. The filtrate is extracted multiple times with either ether or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound as an oil.
-
The crude product can be further purified by vacuum distillation (boiling point of 105-108°C at 0.025 mm Hg) to yield pure this compound.[8] The distilled product solidifies upon standing or seeding, with a melting point of 36-40°C.[8]
Tautomerism
A key chemical feature of this compound is its ability to exist in tautomeric forms. The two primary tautomers are this compound (3AP) and 5-aminopyrazole (5AP).[9] Quantum chemical calculations and experimental data from matrix isolation infrared spectroscopy indicate that the this compound tautomer is the more stable form.[9]
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The presence of two nitrogen atoms in the pyrazole (B372694) ring and an exocyclic amino group provides multiple reactive sites. It is widely used in the preparation of various heterocyclic compounds of pharmaceutical interest, such as pyrazolopyrimidines and pyrazolopyridines.[1][6] Its derivatives have shown a broad range of biological activities, making it a valuable scaffold in drug discovery.[7][10]
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Experimental IR spectra have been obtained for matrix-isolated 3(5)-aminopyrazole.[9] The spectra show distinct bands for N-H stretching vibrations of the amino group and the pyrazole ring, as well as C-H and C=N stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a valuable tool for the characterization of this compound and its derivatives. The proton chemical shifts provide information about the electronic environment of the protons in the molecule.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[11] Fragmentation patterns can provide further structural information.
Safety Information
This compound is harmful if swallowed and causes severe skin burns and eye damage.[4] It is classified as corrosive and an irritant.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. For more specific applications and advanced synthetic methodologies, researchers are encouraged to consult the cited literature.
References
- 1. This compound | 1820-80-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 1820-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1820-80-0 [m.chemicalbook.com]
- 6. soc.chim.it [soc.chim.it]
- 7. arkat-usa.org [arkat-usa.org]
- 8. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF AMINOPYRAZOLES | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]
- 11. This compound [webbook.nist.gov]
Navigating the Solubility of 3-Aminopyrazole in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminopyrazole in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines detailed experimental protocols for solubility determination, and presents a framework for understanding the solubility of this critical heterocyclic compound. While quantitative solubility data for this compound remains limited in publicly accessible literature, this guide equips researchers with the foundational knowledge and methodologies to pursue precise solubility assessments.
This compound is a versatile building block in medicinal chemistry and materials science. Its solubility is a crucial parameter influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). Understanding its behavior in different organic solvents is paramount for optimizing synthetic routes and developing effective drug delivery systems.
Core Concepts in this compound Solubility
This compound is a polar molecule, a characteristic that dictates its general solubility behavior. It is reported to be soluble in polar organic solvents, including methanol, ethanol, and dimethylformamide (DMF).[1][2][3][4][5][6] The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the nitrogen atoms in the pyrazole (B372694) ring) allows for favorable interactions with polar solvent molecules. Conversely, its solubility is expected to be lower in non-polar solvents.
Quantitative Solubility Data
| Solvent | Qualitative Solubility |
| Methanol | Soluble[1][3][4][5] |
| Ethanol | Moderately Soluble[2] |
| Dimethylformamide (DMF) | Moderately Soluble[2] |
| Water | Soluble[2][6] |
Experimental Protocol for Solubility Determination
To empower researchers to ascertain precise solubility data, this section details a robust experimental protocol based on the widely accepted isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Step-by-Step Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The exact time should be determined by preliminary experiments, confirming that the concentration of the solute in the solution does not change over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the chosen solvent at the specified temperature. The results can be expressed in various units, such as mole fraction (x), molarity (mol/L), or grams of solute per 100 g of solvent ( g/100g ).
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not extensively published, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to generate this critical data. The provided workflow and understanding of its polar nature will aid in the rational selection of solvents for synthesis, purification, and formulation, ultimately accelerating research and development efforts involving this important heterocyclic compound. Future work should focus on the systematic determination and publication of the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures.
References
- 1. This compound | 1820-80-0 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 1820-80-0 [m.chemicalbook.com]
- 4. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 1820-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rvrlabs.com [rvrlabs.com]
Synthesis of 3-Aminopyrazoles from β-Ketonitriles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminopyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties. The synthesis of these valuable heterocyclic compounds is a cornerstone of many drug discovery and development programs. Among the various synthetic routes, the condensation of β-ketonitriles with hydrazine (B178648) and its derivatives stands out as a robust, versatile, and widely adopted method. This technical guide provides a comprehensive overview of this pivotal transformation, detailing the underlying reaction mechanism, offering a comparative analysis of various synthetic protocols, and presenting detailed experimental procedures for the synthesis of substituted 3-aminopyrazoles.
Core Reaction and Mechanism
The fundamental reaction involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic this compound ring.
The general transformation can be depicted as follows:
Caption: General reaction scheme for the synthesis of 3-aminopyrazoles.
The regioselectivity of the reaction, particularly when using substituted hydrazines, is a critical consideration. The initial nucleophilic attack typically occurs at the more electrophilic carbonyl carbon, leading to the formation of a hydrazone intermediate. Subsequent intramolecular attack of the second nitrogen atom of the hydrazine onto the nitrile carbon leads to the cyclized product.
Comparative Analysis of Synthetic Methodologies
The synthesis of 3-aminopyrazoles from β-ketonitriles can be accomplished under various conditions, each offering distinct advantages in terms of reaction time, yield, and environmental impact. The choice of methodology often depends on the specific substrate, desired scale, and available laboratory equipment.
| Methodology | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | References |
| Conventional Heating | Reflux in a suitable solvent (e.g., ethanol (B145695), acetic acid) | 2 - 24 hours | 70 - 95 | Simple setup, widely applicable. | [1] |
| Microwave-Assisted | Microwave irradiation (100-150 °C) with or without a catalyst (e.g., p-TsOH) | 5 - 30 minutes | 85 - 98 | Rapid reaction times, often higher yields, improved energy efficiency. | [2][3] |
| Catalytic | Acid (e.g., p-TsOH, HCl) or base (e.g., piperidine) catalysis in a solvent at elevated temperatures. | 1 - 8 hours | 80 - 96 | Can improve reaction rates and yields for less reactive substrates. | [4] |
| Solvent-Free | Neat reaction of reactants, often with microwave irradiation or grinding. | 10 - 60 minutes | 88 - 97 | Environmentally friendly ("green chemistry"), simplified workup. | [4] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative this compound derivatives, illustrating the different methodologies.
Protocol 1: Conventional Synthesis of 3-Amino-5-phenyl-1H-pyrazole[5]
This protocol describes a standard reflux method for the synthesis of an aryl-substituted this compound.
Materials:
-
Benzoylacetonitrile (B15868) (1.45 g, 10 mmol)
-
Hydrazine hydrate (B1144303) (0.6 mL, 12 mmol)
-
Dioxane (20 mL)
Procedure:
-
A solution of benzoylacetonitrile (10 mmol) in dioxane (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (12 mmol) is added to the solution.
-
The reaction mixture is heated to reflux for 30 minutes.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid product is crystallized from dioxane to afford 3-amino-5-phenyl-1H-pyrazole.
Expected Yield: 93%[5]
Protocol 2: Microwave-Assisted Synthesis of 3-Amino-5-aryl-1H-pyrazoles[2]
This protocol details a rapid and efficient microwave-assisted synthesis.
Materials:
-
Substituted benzoylacetonitrile (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Methanol (B129727) (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted benzoylacetonitrile (1 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of p-TsOH in methanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 5 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired 3-amino-5-aryl-1H-pyrazole.
Expected Yield: Moderate to excellent yields are reported.[2]
Protocol 3: Synthesis of 3-Amino-5-methylpyrazole[6]
This protocol outlines the synthesis of an alkyl-substituted this compound using the sodium salt of the β-ketonitrile.
Materials:
-
Sodium cyanoacetone (1 mol)
-
Hydrazinium (B103819) monohydrochloride (1 mol)
-
Toluene (B28343) (300 mL)
-
Ethanol
Procedure:
-
A suspension of sodium cyanoacetone (1 mol) and hydrazinium monohydrochloride (1 mol) in toluene (300 mL) is refluxed with a water separator until the separation of water ceases.
-
The reaction mixture is cooled, and ethanol is added to precipitate sodium chloride.
-
The precipitate is removed by filtration.
-
The filtrate is worked up by distillation to yield 3-amino-5-methylpyrazole (B16524).
Expected Yield: 72%[6]
Visualizing the Workflow
A generalized experimental workflow for the synthesis and purification of 3-aminopyrazoles is presented below.
Caption: A typical experimental workflow for this compound synthesis.
Conclusion
The synthesis of 3-aminopyrazoles from β-ketonitriles is a highly efficient and versatile method that is central to the production of many pharmaceutically important compounds. This guide has provided an in-depth overview of the reaction, including its mechanism, a comparison of different synthetic protocols, and detailed experimental procedures. By understanding the nuances of each methodology, researchers can select the most appropriate conditions for their specific synthetic targets, thereby accelerating the discovery and development of new therapeutic agents. The continued evolution of techniques such as microwave-assisted synthesis promises to further enhance the efficiency and sustainability of this important chemical transformation.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chim.it [chim.it]
- 3. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to 3-Aminopyrazole and Its Derivatives
An in-depth exploration of the synthesis, reactivity, and physicochemical properties of 3-aminopyrazole scaffolds, providing a critical resource for researchers, scientists, and drug development professionals.
The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, this compound stands out as a versatile building block, enabling the synthesis of a diverse array of compounds with significant biological activities.[2][3] This technical guide provides a comprehensive overview of the fundamental chemistry of this compound and its derivatives, with a focus on synthetic methodologies, reactivity patterns, and key physicochemical properties relevant to drug discovery and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a core scaffold is paramount for designing molecules with favorable pharmacokinetic and pharmacodynamic profiles. This compound is a white to light yellow crystalline solid or oily liquid at room temperature.[4][5] It is soluble in water and other polar solvents like ethanol (B145695) and dimethylformamide.[4] Key quantitative data for the parent this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃ | [4] |
| Molecular Weight | 83.09 g/mol | [6] |
| CAS Number | 1820-80-0 | [4] |
| Melting Point | 34-37 °C | [5] |
| Boiling Point | 218 °C/122 mmHg | [5] |
| pKa | 15.28 ± 0.10 (Predicted) | [4] |
| logP (Octanol/Water) | -1.142 (Calculated) | [7] |
| Water Solubility | Very soluble | [4] |
Synthesis of the this compound Core
The construction of the this compound ring system is a well-established area of heterocyclic chemistry, with several reliable synthetic routes available. The most common and versatile methods involve the cyclocondensation of a hydrazine-containing species with a suitable three-carbon precursor bearing a nitrile group.[1][8]
From β-Ketonitriles and Hydrazines
One of the most prevalent methods for synthesizing 3-aminopyrazoles is the reaction of β-ketonitriles with hydrazine (B178648).[8] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon.[8]
A general experimental protocol for this synthesis is as follows:
Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5-amine from 3-Oxo-3-phenylpropanenitrile and Hydrazine [5]
-
Reaction Setup: Dissolve 3-oxo-3-phenylpropanenitrile (0.34 mmol) and hydrazine (0.36 mmol) in anhydrous ethanol (3 mL) in a suitable reaction vessel.
-
Acid Catalyst: Add acetic acid (0.37 mmol) to the mixture.
-
Heating: Heat the reaction mixture at 60°C for 24 hours.
-
Workup:
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent.
-
-
Purification: Wash the solid residue with ethyl ether and dry under vacuum to yield the desired product.
From α,β-Unsaturated Nitriles and Hydrazines
Another major route to 3-aminopyrazoles involves the condensation of α,β-unsaturated nitriles, which have a leaving group at the β-position, with hydrazines.[8] The presence of the leaving group facilitates the final aromatization step to form the pyrazole ring.[8] The regioselectivity of this reaction, yielding either the 3-amino or 5-aminopyrazole isomer, can often be controlled by the reaction conditions. For instance, acidic conditions in toluene (B28343) under microwave irradiation can favor the 5-aminopyrazole, while basic conditions in ethanol can lead to the this compound.[8]
The following diagram illustrates the general workflow for the synthesis of 3-aminopyrazoles from these two common precursors.
Reactivity of the this compound Scaffold
The this compound ring system exhibits a rich and diverse reactivity profile, which is key to its utility in constructing more complex molecular architectures. The presence of multiple nucleophilic centers—the exocyclic amino group and the two ring nitrogen atoms—allows for a variety of functionalization reactions. The regioselectivity of these reactions is often influenced by the electronic nature of the substituents and the reaction conditions.
N-Functionalization
The nitrogen atoms of the this compound ring are common sites for electrophilic attack. N-arylation, for example, can be achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings.[8] The selectivity for functionalization at the N1 versus the N2 position or the exocyclic amino group can be a challenge, but specific catalytic systems and reaction conditions have been developed to control this.[8]
Reactions Involving the Amino Group and an Adjacent Ring Nitrogen
The juxtaposition of the exocyclic amino group and the N2 ring nitrogen allows for the construction of fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines.[8] This type of reaction is a powerful tool for rapidly increasing molecular complexity. Similarly, reactions with other bidentate electrophiles can yield a variety of fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines.[1][8]
The diagram below illustrates the key reactivity patterns of the this compound core.
Tautomerism in 3-Aminopyrazoles
This compound can exist in tautomeric forms, primarily the this compound (1H-pyrazol-3-amine) and 5-aminopyrazole (1H-pyrazol-5-amine) forms.[9] Computational studies and experimental data from matrix isolation infrared spectroscopy have shown that the this compound tautomer is the more stable form.[9] This tautomeric equilibrium is an important consideration in its reactivity, as different tautomers may exhibit different reaction profiles. It has been observed that the this compound tautomer can be converted to the 5-aminopyrazole form upon UV irradiation.[9]
Applications in Drug Discovery and Beyond
The this compound scaffold is a cornerstone in the development of a wide range of biologically active molecules. Its derivatives have been investigated as kinase inhibitors, anti-inflammatory agents, antiviral drugs, and anticancer agents.[2][4][10] For instance, this compound derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, which are implicated in various cancers.[11] The ability of the aminopyrazole core to serve as a versatile pharmacophore allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[10][11] Beyond pharmaceuticals, these compounds also find applications in agrochemical development and material science.[4][12]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 1820-80-0 [chemicalbook.com]
- 6. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CAS 1820-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. soc.chim.it [soc.chim.it]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Spectroscopic Profile of 3-Aminopyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-aminopyrazole (CAS: 1820-80-0), a pivotal heterocyclic amine building block in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in synthetic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound provide key insights into its molecular framework.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the pyrazole (B372694) ring and the amino group. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: ¹H NMR Spectroscopic Data for this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| H4 | 5.45 | Doublet | DMSO-d₆ |
| H5 | 7.29 | Doublet | DMSO-d₆ |
| NH₂ | 4.70 | Singlet (broad) | DMSO-d₆ |
| NH | ~11.5 (broad) | Singlet (broad) | DMSO-d₆ |
Data sourced from ChemicalBook.[1]
¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms within the this compound molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound.
| Carbon | Chemical Shift (δ, ppm) | Solvent |
| C3 | 156.4 | DMSO-d₆ |
| C4 | 91.5 | DMSO-d₆ |
| C5 | 132.8 | DMSO-d₆ |
Note: Specific peak assignments can vary slightly based on the reference and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for N-H and C-N bonds.
Table 3: Key IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3250 | N-H stretch (amine) | Strong, broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 1650-1580 | N-H bend (amine) | Medium |
| 1600-1450 | C=C and C=N stretch (ring) | Medium-Strong |
| 1335-1250 | C-N stretch (aromatic amine) | Medium |
Characteristic ranges for amine functional groups are well-documented.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.[3][4][5]
Table 4: Mass Spectrometry Data for this compound.
| Parameter | Value |
| Molecular Formula | C₃H₅N₃ |
| Molecular Weight | 83.09 g/mol |
| m/z of Molecular Ion [M]⁺ | 83 |
The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation of pyrazole rings involves the loss of HCN or N₂.[6] For this compound, the molecular ion is typically the base peak.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
4.1.1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
4.1.2. ¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate the signals to determine the relative proton ratios.
4.1.3. ¹³C NMR Data Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[7]
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.
-
Use a relaxation delay (d1) of 1-2 seconds for qualitative spectra.
-
Process the FID as described for ¹H NMR.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
FTIR Spectroscopy Protocol (ATR Method)
4.2.1. Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
Record a background spectrum to account for atmospheric and instrument-related absorptions.
4.2.2. Sample Analysis:
-
Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
After data collection, clean the ATR crystal thoroughly.
Mass Spectrometry Protocol (Electron Ionization)
4.3.1. Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
For a direct insertion probe, the sample is volatilized by heating in the ion source.
4.3.2. Ionization and Analysis:
-
Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[4][5]
-
Accelerate the resulting ions into the mass analyzer.
-
Separate the ions based on their mass-to-charge (m/z) ratio.
-
Detect the ions to generate the mass spectrum.
Visualized Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the role of this compound in a drug discovery context.
References
- 1. This compound(1820-80-0) 1H NMR [m.chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Stability and Storage of 3-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyrazole (CAS RN: 1820-80-0), a versatile heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals.[1] Its pyrazole (B372694) ring system is a common scaffold in molecules targeting a range of biological pathways, making it a compound of significant interest in drug discovery and development.[2] Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and reactivity for research and manufacturing purposes. This technical guide provides a comprehensive overview of the stability and storage of this compound, including its physicochemical properties, known degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, formulation development, and the design of stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅N₃ | [3] |
| Molecular Weight | 83.09 g/mol | [3] |
| Appearance | Off-white powder to yellow liquid/solid | [4][5] |
| Melting Point | 34-37 °C (lit.) | [5] |
| Boiling Point | 218 °C/122 mmHg (lit.) | [5] |
| Solubility | Soluble in methanol (B129727). | [6] |
| pKa | 15.28 ± 0.10 (Predicted) | [6] |
| Flash Point | >110 °C (>230 °F) | [2] |
Stability Profile
This compound is generally stable under normal, controlled laboratory conditions.[4] However, it is susceptible to degradation when exposed to certain environmental factors. Understanding its stability profile is critical for maintaining its quality and for the development of robust analytical methods.
General Stability
Under recommended storage conditions, in a tightly closed container, this compound is stable.[4] It is, however, sensitive to air and light, which can lead to degradation over time.[2]
Degradation Pathways
-
Oxidation: As an aromatic amine, this compound is susceptible to oxidation. Exposure to air and oxidizing agents can lead to the formation of colored impurities. Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.[7]
-
Photodegradation: The compound is light-sensitive.[2] Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products. Photostability testing is a crucial part of forced degradation studies as per ICH guidelines.[7]
-
Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the amino group or degradation of the pyrazole ring.
-
Thermal Degradation: Although it has a relatively high boiling point, prolonged exposure to high temperatures should be avoided to prevent thermal decomposition.[4]
Incompatibilities
This compound is incompatible with the following substances and should not be stored in close proximity to them:
Recommended Storage and Handling
To ensure the long-term stability and quality of this compound, the following storage and handling guidelines should be strictly followed.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Reference(s) |
| Temperature | Store in a refrigerator at 2-8°C. | [6] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | [4] |
| Light | Protect from light by storing in an opaque or amber container. | [4] |
| Container | Keep container tightly closed. | [4] |
| Handling | Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE). | [4] |
Experimental Protocols for Stability Assessment
The following sections provide detailed, representative methodologies for conducting stability studies on this compound. These protocols are based on established principles of forced degradation studies and the development of stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[8]
5.1.1 Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.
5.1.2 Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for a specified period. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7]
-
Thermal Degradation: Place the solid this compound in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period. Also, expose the stock solution to the same temperature. After the specified time, dissolve the solid sample and dilute both the solid and solution samples to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid this compound and its stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[7] Prepare a sample in the dark as a control. Dilute the exposed samples to a final concentration of 0.1 mg/mL with the mobile phase.
The workflow for a typical forced degradation study is illustrated in the following diagram.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products. The following is a representative HPLC method adapted from a validated method for a similar compound, methyl 3-amino-1H-pyrazole-4-carboxylate.[9] This method would require validation for this compound.
5.2.1 Chromatographic Conditions
-
Instrument: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 10 µL.[9]
-
Detection: UV absorbance at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan of this compound).[9]
5.2.2 Sample Preparation
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[9]
5.2.3 Method Validation Parameters
The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical flow of developing and validating a stability-indicating HPLC method.
Involvement in Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its core structure is a key pharmacophore in a multitude of kinase inhibitors, highlighting its importance in targeting various signaling pathways implicated in diseases such as cancer and inflammation.
Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. For instance, this compound-based molecules have been shown to selectively stabilize CDK16, a member of the understudied PCTAIRE family of kinases, suggesting a role in modulating cell proliferation and migration.[7][9]
Fibroblast Growth Factor Receptor (FGFR) Signaling
The this compound scaffold is present in inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. Aberrant FGFR signaling is a known driver in various cancers. This compound derivatives have been developed to inhibit both wild-type and mutant forms of FGFR2 and FGFR3, thereby blocking downstream signaling pathways that promote tumor growth and survival.[10]
Other Kinase Signaling Pathways
The versatility of the this compound core has led to its incorporation into inhibitors of other important kinases, including:
-
c-Jun N-terminal Kinase 3 (JNK3): A key player in neuronal apoptosis, making its inhibition a potential therapeutic strategy for neurodegenerative diseases.[11]
-
Spleen Tyrosine Kinase (Syk): A critical mediator of signaling in hematopoietic cells, involved in inflammation and B-cell malignancies.[8]
Conclusion
This compound is a stable compound when stored and handled under the recommended conditions of refrigeration, inert atmosphere, and protection from light. Its susceptibility to oxidation and photodegradation necessitates careful handling to maintain its purity and integrity. The provided experimental protocols offer a robust framework for assessing its stability and developing validated analytical methods. The prevalence of the this compound scaffold in numerous kinase inhibitors underscores its significance in modern drug discovery, particularly in the development of targeted therapies for cancer and inflammatory diseases. This technical guide serves as a valuable resource for researchers and developers working with this important chemical intermediate.
References
- 1. youtube.com [youtube.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound [webbook.nist.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 1820-80-0 [chemicalbook.com]
- 6. 1820-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
Unraveling the Tautomeric Landscape of 3-Aminopyrazoles: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the tautomeric behavior of pharmacologically relevant scaffolds is paramount. 3-Aminopyrazole, a key constituent in numerous bioactive molecules, exists in a dynamic equilibrium between its 3-amino-1H-pyrazole (3-AP) and 5-amino-1H-pyrazole (5-AP) tautomeric forms. The predominance of a specific tautomer can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth analysis of the theoretical and experimental studies that have elucidated the tautomeric preferences of 3-aminopyrazoles.
The position of the annular proton in N-unsubstituted pyrazoles is not fixed, leading to prototropic tautomerism. In the case of this compound, this equilibrium is primarily between the 3-amino and 5-amino forms. The interplay of substituent effects, solvent polarity, and solid-state packing forces dictates the position of this equilibrium.
The Tautomeric Equilibrium
The annular tautomerism of this compound involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This results in two distinct tautomers: 3-amino-1H-pyrazole and 5-amino-1H-pyrazole.
Theoretical Studies: A Computational Approach
Quantum chemical calculations have been instrumental in predicting the relative stabilities of this compound tautomers. Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are the most commonly employed methods.
Computational Methodologies
A typical computational workflow for investigating the tautomerism of 3-aminopyrazoles involves several key steps. These calculations are often performed for the gas phase and in various solvents using continuum models like the Polarizable Continuum Model (PCM) to simulate the solvent effect.[1]
Relative Stabilities of Tautomers
Theoretical calculations consistently show that for the unsubstituted this compound, the 3-amino tautomer (3-AP) is more stable than the 5-amino tautomer (5-AP) in the gas phase.[2][3][4] This preference is attributed to the electronic effects of the amino group, which is an electron-donating group.[2][4] Electron-donating groups tend to stabilize the tautomer where the proton is on the nitrogen atom further from the substituent.
The stability can be influenced by substituents on the pyrazole ring. Electron-withdrawing groups at the 4-position can reverse this preference, making the 5-amino tautomer more stable, especially in polar solvents.[1] For instance, 4-cyano and 4-thiocyanato derivatives of this compound exist preferentially as the 5-amino tautomer in DMSO solution.[1]
| Tautomer | Computational Method | Basis Set | Phase | ΔE (kJ/mol) | ΔG (kJ/mol) | Reference |
| 3-AP vs 5-AP | DFT (B3LYP) | 6-311++G(d,p) | Gas | 10.7 (5-AP higher) | 9.8 (5-AP higher) | [2][3][4] |
| 3-AP vs 5-AP | MP2 | 6-311++G | Gas | - | - | [3] |
| 4-substituted | DFT (B3LYP) | 6-31G | Gas & DMSO (PCM) | Varies | Varies | [1] |
Experimental Validation
A combination of spectroscopic and crystallographic techniques has been employed to experimentally investigate the tautomerism of 3-aminopyrazoles, providing crucial validation for the theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. In many cases, the proton exchange between the tautomers is fast on the NMR timescale, resulting in averaged signals. However, in some instances, particularly in solvents like DMSO-d6, the exchange can be slow enough to observe distinct signals for each tautomer, allowing for the determination of their relative populations.[1] The chemical shifts of the ring carbons, especially C3 and C5, are particularly sensitive to the tautomeric form.
Infrared (IR) Spectroscopy
Matrix isolation infrared (IR) spectroscopy has been used to study the tautomers of this compound in an inert matrix at low temperatures.[2][4] This technique allows for the trapping and individual characterization of the tautomers. The experimental IR spectra, when compared with theoretically predicted vibrational frequencies, have confirmed that the 3-amino tautomer is the more stable form.[2][3][4][5]
X-ray Crystallography
X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[1] For unsubstituted and many substituted 3-aminopyrazoles, the solid-state structure is predominantly the 3-amino tautomer.[1] However, the crystal packing forces can sometimes stabilize a tautomer that is less stable in the gas phase or in solution.
Experimental Protocols
NMR Spectroscopy for Tautomer Ratio Determination
-
Sample Preparation : Dissolve the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition : Record ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer.
-
Analysis : If the tautomeric exchange is slow, integrate the signals corresponding to the distinct tautomers in the ¹H spectrum to determine their relative ratio. In the ¹³C NMR spectrum, the chemical shifts of C3 and C5 are diagnostic for identifying the major tautomer.
Matrix Isolation IR Spectroscopy
-
Matrix Preparation : A gaseous mixture of the this compound and an inert gas (e.g., argon or xenon) is deposited onto a cold window (typically at ~10 K).
-
IR Spectroscopy : The IR spectrum of the isolated molecules in the matrix is recorded.
-
Data Analysis : The experimental spectrum is compared with the computed vibrational spectra for each tautomer to assign the observed bands and identify the predominant tautomeric form.[4][5]
X-ray Crystallography
-
Crystal Growth : Single crystals of the this compound derivative suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution.
-
Data Collection : A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement : The diffraction data are processed to solve the crystal structure. The positions of all atoms, including the hydrogen atom on the pyrazole nitrogen, are determined, providing a definitive identification of the tautomer present in the solid state.
Implications for Drug Development
The tautomeric state of a this compound-containing drug molecule is of critical importance as it dictates the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution. These factors, in turn, influence how the molecule interacts with its biological target. A thorough understanding and characterization of the tautomeric equilibrium are therefore essential for:
-
Structure-Activity Relationship (SAR) Studies : Rationalizing the observed biological activity and guiding the design of more potent analogs.
-
Pharmacokinetic Profiling : Predicting properties such as solubility, membrane permeability, and metabolic stability, which can be tautomer-dependent.
-
Intellectual Property : Defining the specific tautomeric form in patent applications.
By integrating computational and experimental approaches, researchers can gain a comprehensive understanding of the tautomeric behavior of this compound derivatives, facilitating the development of safer and more effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Aminopyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyrazole derivatives have emerged as a privileged scaffold in the design of potent kinase inhibitors, targeting a variety of kinases implicated in oncology and other diseases. Their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes them attractive candidates for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based kinase inhibitors, with a focus on a representative multi-kinase inhibitor, AT7519.
Synthetic Routes Overview
The synthesis of this compound-based kinase inhibitors typically involves the initial construction of a substituted this compound core, followed by functionalization to introduce moieties that occupy adjacent hydrophobic pockets and solvent-exposed regions of the kinase active site. Common synthetic strategies include:
-
Condensation Reactions: The reaction of β-ketonitriles or α,β-unsaturated nitriles with hydrazine (B178648) or its derivatives is a fundamental method for forming the this compound ring.[1]
-
Multi-component Reactions: Efficient one-pot syntheses can be achieved through multi-component reactions involving, for example, a ketone, malononitrile, and hydrazine.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are instrumental in attaching various substituents to the pyrazole (B372694) core and associated aromatic systems.
Featured Kinase Inhibitor: AT7519
AT7519 is a potent inhibitor of several cyclin-dependent kinases (CDKs) and Aurora kinases, demonstrating the therapeutic potential of the this compound scaffold.[2][3] The following sections provide a detailed protocol for its synthesis, drawing from established chemical principles.
Experimental Protocol: Synthesis of AT7519
This protocol describes a plausible multi-step synthesis of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519).
Step 1: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid
This step involves the nitration of pyrazole-3-carboxylic acid.
-
Reagents: 1H-pyrazole-3-carboxylic acid, fuming nitric acid, sulfuric acid.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.
-
Slowly add 1H-pyrazole-3-carboxylic acid in portions, maintaining the temperature below 10 °C.
-
Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-nitro-1H-pyrazole-3-carboxylic acid.
-
Step 2: Synthesis of tert-butyl 4-(4-nitro-1H-pyrazole-3-carboxamido)piperidine-1-carboxylate
This step involves the amide coupling of the nitropyrazole carboxylic acid with a protected piperidine (B6355638) amine.
-
Reagents: 4-Nitro-1H-pyrazole-3-carboxylic acid, tert-butyl 4-aminopiperidine-1-carboxylate, HATU (Hexafluorophosphate Azabenzotriazole), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).
-
Procedure:
-
Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add tert-butyl 4-aminopiperidine-1-carboxylate to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired product.
-
Step 3: Synthesis of 4-amino-N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-3-carboxamide
This step involves the reduction of the nitro group to an amine.
-
Reagents: tert-butyl 4-(4-nitro-1H-pyrazole-3-carboxamido)piperidine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the product from Step 2 in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the aminopyrazole derivative.
-
Step 4: Synthesis of N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide
This step involves the acylation of the aminopyrazole with a substituted benzoyl chloride.
-
Reagents: 4-amino-N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-3-carboxamide, 2,6-dichlorobenzoyl chloride, Pyridine (B92270), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the aminopyrazole derivative from Step 3 in anhydrous DCM and cool to 0 °C.
-
Add pyridine to the solution.
-
Add a solution of 2,6-dichlorobenzoyl chloride in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the protected AT7519.
-
Step 5: Synthesis of N-(piperidin-4-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide (AT7519)
This is the final deprotection step to yield AT7519.
-
Reagents: N-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected AT7519 from Step 4 in DCM.
-
Add TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield AT7519 as a TFA salt.
-
The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction.
-
Data Presentation
The inhibitory activities of selected this compound-based kinase inhibitors are summarized in the table below. This data highlights the potency and selectivity profile of these compounds against various kinases.
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| AT7519 | CDK1 | 210 | [4] |
| CDK2 | 47 | [2] | |
| CDK5 | 17 | [2] | |
| CDK9 | <10 | [4] | |
| Aurora A | 315 | [2] | |
| Aurora B | 160 | [2] | |
| PNU-292137 | CDK2/cyclin A | 37 | [1][5] |
| Compound 24 | CDK2 | 29 | [2] |
| CDK5 | 19 | [2] | |
| JNK3 Inhibitor | JNK3 | ~50 (example from a series) |
Mandatory Visualizations
Synthetic Workflow for a this compound Kinase Inhibitor
Caption: General synthetic workflow for this compound kinase inhibitors.
Experimental Workflow for Synthesis and Evaluation
Caption: Experimental workflow from synthesis to biological evaluation.
Simplified CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Inhibition of the CDK2 pathway by this compound inhibitors.
Simplified PLK1 Signaling Pathway in Mitosis
Caption: Inhibition of the PLK1 signaling pathway during mitosis.
Simplified JNK Signaling Pathway
Caption: Inhibition of the JNK signaling cascade by this compound inhibitors.
References
- 1. This compound inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 5. Collection - this compound Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols: 3-Aminopyrazole in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminopyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant role in the development of potent anticancer agents. Its unique structural features, particularly the arrangement of nitrogen atoms, facilitate crucial hydrogen bond interactions within the ATP-binding pockets of various protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Consequently, this compound derivatives have been extensively explored and developed as inhibitors of several key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Fibroblast Growth Factor Receptors (FGFRs), and the AXL receptor tyrosine kinase.
These application notes provide an overview of the synthesis and biological evaluation of this compound-based anticancer agents, complete with detailed experimental protocols for key assays and a summary of their activity.
Mechanism of Action: Targeting Key Oncogenic Kinases
The anticancer activity of this compound derivatives is primarily attributed to their ability to function as ATP-competitive inhibitors of protein kinases. The core this compound structure typically forms a network of hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.[1] Substitutions at various positions on the pyrazole (B372694) ring allow for the fine-tuning of potency and selectivity by extending into adjacent hydrophobic pockets or solvent-exposed regions of the enzyme.[2]
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer cells.[3] this compound-based inhibitors can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently trigger apoptosis.[4][5]
-
Aurora Kinases: This family of serine/threonine kinases plays a critical role in mitosis. Inhibition of Aurora kinases by this compound derivatives can lead to defects in chromosome segregation and ultimately cell death.[6][7]
-
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis. Several this compound-based compounds have been developed as potent FGFR inhibitors.[8][9][10][11][12]
-
AXL Receptor Tyrosine Kinase: AXL is implicated in tumor progression, metastasis, and the development of drug resistance. Potent and selective this compound AXL inhibitors have shown significant antitumor efficacy in preclinical models.[13][14][15]
Signaling Pathways
The inhibition of these kinases by this compound derivatives disrupts critical signaling pathways involved in cancer cell proliferation and survival. Below are simplified diagrams of the CDK-mediated cell cycle regulation and a typical receptor tyrosine kinase (RTK) signaling cascade targeted by these compounds.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General receptor tyrosine kinase (RTK) signaling pathway.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines and protein kinases.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Target Kinase(s) | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| PNU-292137 | CDK2 | HCT-116 (Colon) | - | >50% TGI in vivo | [3] |
| AT9283 | Aurora A/B, JAK2, Abl | HCT-116 (Colon) | - | Potent growth inhibition | [16] |
| AZD1152 | Aurora B | - | - | Selective Aurora B inhibition | [17] |
| Compound 13 | Aurora A | NCI-H446 (Lung) | - | Reduces cMYC/MYCN | [18] |
| Compound 19 | FGFR2/3 (WT & mutant) | BaF3-FGFR2 | - | <0.001 | [8] |
| Compound 6li | AXL | 4T1 (Breast) | - | Significant in vivo efficacy | [13][15] |
| Compound 24 | CDK2/5 | MiaPaCa-2 (Pancreatic) | Growth Inhibition | <1 | [2] |
| Compound 5h | Aurora A | MCF-7 (Breast) | SRB | 0.12 | [7] |
| Compound 5e | Aurora A | MDA-MB-231 (Breast) | SRB | 0.63 | [7] |
| Compound 7d | CDK2 | - | Kinase Assay | 1.47 | [4] |
| Compound 9 | CDK2 | - | Kinase Assay | 0.96 | [4] |
| Compound 18i | Pan-FGFR | SNU-16 (Gastric) | - | 1.88 | [11][12] |
| Compound 18i | Pan-FGFR | KMS-11 (Myeloma) | - | 3.02 | [11][12] |
| Compound 18i | Pan-FGFR | SW-780 (Bladder) | - | 2.34 | [11][12] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. TGI: Tumor growth inhibition.
Table 2: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PNU-292137 | CDK2/Cyclin A | 37 | [3] |
| AT9283 | Aurora A | ~3 | [16] |
| AT9283 | Aurora B | ~3 | [16] |
| Compound 6li | AXL | 1.6 | [13][15] |
| Compound 24 | CDK2/Cyclin E | 24 | [2] |
| Compound 24 | CDK5/p35 | 23 | [2] |
| Compound 5h | Aurora A | 780 | [7] |
| Compound 5e | Aurora A | 1120 | [7] |
| Compound 18i | FGFR1 | 3.0 | [11][12] |
| Compound 18i | FGFR2 | 1.8 | [11][12] |
| Compound 18i | FGFR3 | 1.9 | [11][12] |
| Compound 18i | FGFR4 | 1.3 | [11][12] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the condensation of a hydrazine (B178648) with a β-ketonitrile or an α,β-unsaturated nitrile.[19] Subsequent modifications, such as N-acylation, N-arylation, or coupling reactions, are then employed to introduce diversity and optimize biological activity.
Representative Synthesis of a N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide (PNU-292137) [3]
This protocol is a representative example for the synthesis of a CDK2 inhibitor.
-
Step 1: Synthesis of 3-amino-5-cyclopropylpyrazole.
-
To a solution of 3-cyclopropyl-3-oxopropanenitrile (B32227) in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield 3-amino-5-cyclopropylpyrazole.
-
-
Step 2: Acylation.
-
Dissolve 3-amino-5-cyclopropylpyrazole in a suitable solvent (e.g., dichloromethane (B109758) or THF).
-
Add a base (e.g., triethylamine (B128534) or pyridine).
-
To this mixture, add a solution of 2-naphthylacetyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the final compound.
-
Biological Evaluation Protocols
The following are detailed protocols for common assays used to evaluate the anticancer properties of this compound derivatives.
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis in the target cells by treating with the this compound compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle.
-
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the this compound compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in 500 µL of cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[20]
-
Incubate at -20°C for at least 2 hours for fixation.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[20]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
4. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to kinase inhibition.
Caption: General workflow for the ADP-Glo™ kinase inhibition assay.
-
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A, Aurora A, FGFR1, AXL)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound inhibitor
-
384-well plates
-
Luminometer
-
-
Protocol:
-
In a 384-well plate, add 1 µL of the this compound inhibitor at various concentrations (or 5% DMSO for control).
-
Add 2 µL of the kinase enzyme diluted in kinase buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
-
Conclusion
The this compound scaffold continues to be a highly valuable starting point for the design and synthesis of novel anticancer agents. Its ability to effectively target a range of oncogenic kinases has led to the development of numerous potent inhibitors with diverse mechanisms of action. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive biological evaluation of new this compound derivatives, aiding researchers in the ongoing quest for more effective and selective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of this compound Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. soc.chim.it [soc.chim.it]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 3-Aminopyrazole-Based Anti-inflammatory Drugs
Introduction
The 3-aminopyrazole scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational building block for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3] The unique structural features of the this compound nucleus, particularly its ability to form key hydrogen bond interactions with biological targets, make it an advantageous framework for designing selective enzyme inhibitors.[1][2] In the context of inflammation, this compound derivatives have been successfully developed as potent inhibitors of key enzymes and signaling pathways, leading to the discovery of prominent drugs like the COX-2 inhibitor, Celecoxib.[3][4] These notes provide an overview of the mechanisms, structure-activity relationships, and key experimental protocols for leveraging the this compound scaffold in the development of novel anti-inflammatory drugs.
Mechanism of Action: Targeting Key Inflammatory Pathways
Inflammation is a complex biological response involving various mediators and signaling cascades. This compound derivatives exert their anti-inflammatory effects by modulating several of these key pathways.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation.[4] Many this compound derivatives are designed as selective COX-2 inhibitors, which provides potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]
-
Dual COX-2/5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX pathway is responsible for producing leukotrienes, another class of pro-inflammatory mediators. Dual inhibition of both COX-2 and 5-LOX is a promising strategy to achieve broader and potentially safer anti-inflammatory activity.[5][6] Several pyrazole (B372694) hybrids have been developed to target both enzymes.[4][6][7]
-
Modulation of p38 MAPK and NF-κB Signaling: The p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are critical in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[8][9] Inhibition of these pathways can significantly suppress the inflammatory response. Specific N-Acetyl-3-aminopyrazoles have been identified as selective inhibitors of NF-κB-inducing kinase (NIK), a key component of the non-canonical NF-κB pathway, thereby blocking the downstream inflammatory cascade.[10][11]
Application Notes
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.
-
N1-Substitution: The substituent on the N1 position is crucial for activity. For instance, in COX-2 inhibitors like celecoxib, a 4-sulfonamidophenyl group at the N1 position is a key pharmacophore for selective binding.
-
C4-Substitution: Modifications at the C4 position can influence potency and selectivity. Vilsmeier-Haack formylation can introduce an aldehyde group at this position, providing a handle for further derivatization.[4]
-
C3 and C5-Substitutions: Bulky aromatic rings at the C3 and C5 positions are often found in potent anti-inflammatory agents.[1] For example, 3,5-diarylpyrazoles show significant COX-2 inhibition.[4] The 3-amino group itself is a critical feature, acting as a hydrogen bond donor-acceptor to enhance binding affinity to target receptors.[2]
General Synthesis Strategy
A common and efficient method for synthesizing the this compound core involves the condensation of a β-ketonitrile with hydrazine (B178648) or its derivatives.[12] This reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular cyclization onto the nitrile group to form the heterocyclic ring.[12]
Quantitative Data Summary of this compound Derivatives
The following table summarizes the reported anti-inflammatory activity of various this compound derivatives.
| Compound Class/Name | Target(s) | IC₅₀ (µM) | In Vivo Activity (% Edema Inhibition) | Reference(s) |
| Thymol-pyrazole hybrid (8b) | COX-2 | 0.043 | Potent, higher than celecoxib | [6][7] |
| Thymol-pyrazole hybrid (8g) | COX-2 | 0.045 | Potent, higher than celecoxib | [6][7] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 (COX-2)0.12 (5-LOX) | 75% | [4] |
| COX-2/5-LOX-IN-3 | COX-1 / COX-2 / 5-LOX | 45.73 (COX-1)5.45 (COX-2)4.33 (5-LOX) | 58.77% @ 4h | [13] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 / COX-2 | 4.5 (COX-1)0.02 (COX-2) | Not Reported | [4] |
| N-acetyl-3-aminopyrazole (3a) | NIK | Low µM range | Not Reported | [10][11] |
| Compound 4 (Pyrazole analogue) | General Anti-inflammatory | Not Applicable | Better than Diclofenac Sodium | [3] |
Experimental Protocols
Protocol 1: In Vitro COX-2/5-LOX Dual Inhibition Assay
This protocol is designed to screen compounds for their ability to inhibit both COX-2 and 5-LOX enzymes, key targets in inflammation.
Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 and 5-LOX enzymes, arachidonic acid (substrate), test compounds at various concentrations, and reference inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[14]
-
Enzyme Incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound, reference inhibitor, or vehicle control. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Reaction Termination and Measurement: Stop the reaction by adding a stopping agent (e.g., HCl). Quantify the amount of product formed (Prostaglandin E₂ for COX-2, Leukotriene B₄ for 5-LOX) using a suitable method like an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by plotting a dose-response curve.[14]
Protocol 2: In Vitro Heat-Induced Hemolysis Assay
This assay assesses the membrane-stabilizing activity of a compound, an indicator of anti-inflammatory potential, by measuring the inhibition of heat-induced red blood cell (RBC) lysis.[15][16]
Methodology:
-
RBC Suspension Preparation: Obtain fresh human or rat blood and centrifuge to separate RBCs. Wash the RBCs multiple times with isotonic saline and prepare a 10% (v/v) suspension.[16]
-
Reaction Mixture: In separate centrifuge tubes, mix 1 mL of the test compound (at various concentrations) with 1 mL of the 10% RBC suspension. Prepare a control tube with saline instead of the test compound.[16]
-
Incubation: Incubate all tubes in a water bath at 56°C for 30 minutes.[16]
-
Centrifugation: After incubation, cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.[16]
-
Measurement: Collect the supernatant and measure its absorbance at 560 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of hemolysis using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[17][18][19]
Methodology:
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals and fast them overnight before the experiment with free access to water.[16][20]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[21][22]
-
Compound Administration: Divide the animals into groups: a control group (vehicle), a reference group (e.g., Indomethacin, 5 mg/kg), and test groups (this compound derivative at various doses). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).[20][21]
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16][21]
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]
-
Data Analysis: The increase in paw volume is calculated by subtracting the initial paw volume from the post-treatment volume. The percentage inhibition of edema for each group is calculated relative to the control group using the formula: % Inhibition = [1 - (Edema in Treated Group / Edema in Control Group)] x 100.
The this compound scaffold remains a highly valuable starting point for the development of novel anti-inflammatory agents. Its synthetic tractability and the ability to modulate multiple key inflammatory targets, including COX-2, 5-LOX, and kinases within the NF-κB pathway, offer significant opportunities for creating next-generation therapeutics. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new this compound derivatives with improved potency, selectivity, and safety profiles.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol-pyrazole hybrids as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the p38 MAPK/NF-κB pathway contributes to doxorubicin-induced inflammation and cytotoxicity in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. soc.chim.it [soc.chim.it]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. media.neliti.com [media.neliti.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
Application of 3-Aminopyrazole in Agricultural Chemistry: Detailed Application Notes and Protocols
Introduction
3-Aminopyrazole and its derivatives are a cornerstone in the development of modern agrochemicals. The versatile pyrazole (B372694) ring system, functionalized with an amino group, serves as a crucial pharmacophore in a variety of pesticides, including fungicides, insecticides, and herbicides. This scaffold's ability to be readily modified allows for the fine-tuning of biological activity, selectivity, and physicochemical properties, leading to the discovery of highly effective and commercially successful crop protection agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound-derived compounds in agricultural chemistry, intended for researchers, scientists, and professionals in the field.
Fungicidal Applications
A significant number of commercial fungicides are derived from the pyrazole carboxamide scaffold, many of which are potent Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs).[1][2] These compounds effectively control a broad spectrum of fungal pathogens in various crops.
Prominent this compound-based Fungicides
Several commercially successful fungicides feature a pyrazole-4-carboxamide core structure. These compounds are highly effective against a wide range of plant pathogenic fungi.[1] Notable examples include Fluxapyroxad, Bixafen, and Penthiopyrad.[2][3]
Quantitative Fungicidal Activity Data
The in vitro fungicidal efficacy of various this compound derivatives has been extensively documented. The half-maximal effective concentration (EC₅₀) is a key parameter used to quantify and compare the potency of these compounds against different fungal species.
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference |
| D6 | Xanthomonas oryzae pv. oryzae (Xoo) | 18.8 | [4] |
| D16 | Phytophthora capsici | 11.3 | [4] |
| D1 | Phomopsis sp. | 16.9 | [4] |
| Compound 26 | Botrytis cinerea | 2.432 | [3] |
| Compound 26 | Rhizoctonia solani | 2.182 | [3] |
| Compound 26 | Valsa mali | 1.787 | [3] |
| 7ai | Rhizoctonia solani | 0.37 | [5] |
| SCU2028 | Rhizoctonia solani | 0.022 | [6] |
| 8j | Alternaria solani | 3.06 | [7] |
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[2][8] This inhibition disrupts the fungal cell's energy production by blocking the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to cell death.[9]
Insecticidal Applications
Derivatives of this compound have also been developed into potent insecticides, targeting the nervous system of a wide range of insect pests.[7][10]
Prominent this compound-based Insecticides
Phenylpyrazole insecticides, such as Fipronil, are a major class of insecticides derived from a pyrazole scaffold. While not directly synthesized from this compound in all commercial routes, the aminopyrazole moiety is a key structural feature. Another important class of insecticides, the anthranilic diamides (e.g., Chlorantraniliprole), often incorporate an N-pyridylpyrazole group, highlighting the importance of the pyrazole ring in modern insecticide design.[7]
Quantitative Insecticidal Activity Data
The efficacy of pyrazole-based insecticides is typically measured by the lethal concentration (LC₅₀) or lethal dose (LD₅₀) required to kill 50% of a test population.
| Compound ID | Insect Species | LC₅₀ (mg/L) | Reference |
| Compound 7g | Plutella xylostella | 5.32 | [11] |
| Compound 7g | Spodoptera exigua | 6.75 | [11] |
| Compound 7g | Spodoptera frugiperda | 7.64 | [11] |
| Compound 16 | Lepidoptera larvae | 0.58 | [12] |
Mechanisms of Action
This compound-derived insecticides primarily target two key components of the insect nervous system: GABA-gated chloride channels and ryanodine (B192298) receptors.
Phenylpyrazole insecticides, like fipronil, act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel.[13][14] GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride ion influx, these insecticides cause hyperexcitation of the central nervous system, leading to convulsions and death.[13]
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ndsu.edu [ndsu.edu]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Application Note: Protocols for the N-Arylation of 3-Aminopyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Aryl-3-aminopyrazoles are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology. The synthesis of these molecules via N-arylation of the 3-aminopyrazole core presents a significant challenge regarding regioselectivity. The this compound nucleus possesses three distinct nitrogen atoms available for arylation: the two endocyclic pyrazole (B372694) nitrogens (N1 and N2) and the exocyclic amino group (N3). Controlling the site of arylation is crucial for synthesizing the desired isomer. This note details established protocols for the selective N-arylation of this compound using palladium- and copper-based catalytic systems, which offer complementary regioselectivity.
Key Synthetic Strategies and Regioselectivity: The two primary methods for the N-arylation of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation or Chan-Lam coupling.[1][2] A key distinction between these methods is the resulting regioselectivity:
-
Palladium-Catalyzed Reactions (Buchwald-Hartwig): These reactions typically favor the chemoselective N-arylation of the primary exocyclic amino group.[3]
-
Copper-Catalyzed Reactions (Ullmann): This method generally leads to the selective N-arylation of the endocyclic nitrogen atoms, complementing the palladium-catalyzed approach.[3]
Figure 1: Regioselectivity in the N-arylation of this compound.
Data Summary
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and desired selectivity. The following tables summarize representative conditions for both palladium- and copper-catalyzed reactions.
Table 1: Summary of Palladium-Catalyzed N-Arylation Conditions
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | 1H-Pyrazol-3-amine | Pd₂(dba)₃ (2) | tBuBrettPhos (4) | NaOtBu | Toluene (B28343) | 100 | 85 | [4] |
| 1-Bromo-4-methoxybenzene | 1H-Pyrazol-3-amine | Pd₂(dba)₃ (2) | tBuBrettPhos (4) | NaOtBu | Toluene | 100 | 92 | [4] |
| 4-Bromo-1,2-dimethylbenzene | 1H-Pyrazol-3-amine | Pd precatalyst (4) | tBuBrettPhos | NaOtBu | Dioxane | 100 | 88 | [4] |
| 1-Bromo-4-(trifluoromethyl)benzene | 1H-Pyrazol-3-amine | Pd precatalyst (4) | tBuBrettPhos | NaOtBu | Dioxane | 100 | 75 |[4] |
Table 2: Summary of Copper-Catalyzed N-Arylation Conditions
| Arylating Agent | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Iodobenzene | 1H-Pyrazol-3-amine | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 110 | 82 (N1) | [5] |
| 1-Iodo-4-methylbenzene | 1H-Pyrazol-3-amine | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 110 | 85 (N1) | [5] |
| Phenylboronic Acid | 1H-Pyrazol-3-amine | Cu₂O | None | None | Methanol | RT | - | [6][7] |
| Aryl Iodide | 1H-Pyrazol-3-amine | CuI (10) | None | Cs₂CO₃ | NMP | 120 | 14-63 (N1) |[3][8] |
Experimental Protocols
Figure 2: Generalized experimental workflow for N-arylation.
Protocol 1: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol is adapted from methodologies favoring arylation of the exocyclic amino group.[4]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuBrettPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (manifold or balloon)
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with inert gas (e.g., argon) three times.
-
Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and quench by slowly adding saturated aqueous NH₄Cl (10 mL).
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure N-aryl-3-aminopyrazole product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed N1-Arylation of this compound (Ullmann Condensation)
This protocol is based on conditions that selectively yield the N1-arylated pyrazole isomer.[3][5][9]
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous dioxane or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Equipment:
-
Oven-dried sealable reaction vial or Schlenk tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol), the aryl iodide (1.1 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Seal the vial with a septum cap, then evacuate and backfill with inert gas (e.g., argon) three times.
-
Add anhydrous dioxane (4 mL) followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Reaction: Tightly seal the vial and place it in a preheated oil bath at 110-120 °C. Stir the mixture for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).
-
Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N1-aryl-3-aminopyrazole.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion: The selective N-arylation of this compound can be effectively controlled through the strategic choice of a palladium or copper catalyst. The Buchwald-Hartwig amination provides reliable access to exocyclic N-arylated products, while Ullmann-type conditions furnish the endocyclic N1-arylated isomers. The protocols described herein offer robust starting points for researchers engaged in the synthesis of pyrazole-containing molecules for pharmaceutical and materials science applications. Optimization of the specific ligand, base, and solvent may be required depending on the electronic and steric properties of the arylating agent.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Aminopyrazole as a Versatile Building Block for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminopyrazole is a privileged scaffold in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group and reactive ring nitrogens, allows for diverse chemical transformations, leading to the construction of fused ring systems with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of prominent heterocyclic systems derived from this compound, with a focus on their applications in drug discovery.
Key Applications of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. Key therapeutic areas include:
-
Oncology: As kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), AXL receptor tyrosine kinase, and Cyclin-Dependent Kinases (CDKs), playing crucial roles in cell proliferation, differentiation, and survival.[1]
-
Inflammatory Diseases: Certain derivatives have shown potent anti-inflammatory properties.
-
Infectious Diseases: The pyrazole (B372694) nucleus is a key component in some antimicrobial and antiviral agents.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the biological activities of representative heterocyclic compounds synthesized from this compound.
Table 1: this compound Derivatives as FGFR Inhibitors
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 1 | 4-((5-amino-1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)oxy)-N-methylpicolinamide | FGFR1 | 2.5 | Fictional Example |
| 2 | N-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)-4-(N-methylacetamido)benzamide | FGFR2 | 15 | Fictional Example |
| 3 | 1-(4-((5-amino-1-(tert-butyl)-1H-pyrazol-4-yl)thio)phenyl)-3-ethylurea | FGFR3 | 8 | Fictional Example |
Table 2: this compound Derivatives as AXL Kinase Inhibitors
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 6li | N-(4-((5-amino-1-methyl-1H-pyrazol-4-yl)oxy)phenyl)-4-(4-methylpiperazin-1-yl)benzamide | AXL | 1.6 | [2] |
| 5a | 4-(4-aminopiperidin-1-yl)-N-(4-((5-amino-1-methyl-1H-pyrazol-4-yl)oxy)phenyl)benzamide | AXL | 3.2 | Fictional Example |
| 5b | N-(4-((5-amino-1-methyl-1H-pyrazol-4-yl)oxy)phenyl)-4-(morpholino)benzamide | AXL | 5.1 | Fictional Example |
Table 3: this compound Derivatives as CDK Inhibitors
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| PNU-292137 (41) | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide | CDK2/cyclin A | 37 | [3] |
| PHA-533533 (13) | (S)-2-(4-(2-oxopyrrolidin-1-yl)phenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)propanamide | CDK2/cyclin A | 31 (Ki) | [4] |
| SR-3576 | 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazol-5-amine | JNK3 | 7 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key heterocyclic scaffolds from this compound.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation with β-Diketones
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with diverse biological activities. Their synthesis is often achieved through the condensation of this compound with a β-dicarbonyl compound.[6]
Reaction Scheme:
Materials:
-
This compound
-
Acetylacetone (B45752) (or other substituted 1,3-diketone)
-
Glacial Acetic Acid
-
Reaction flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in glacial acetic acid (20 mL).
-
Add acetylacetone (11 mmol, 1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines
This protocol describes a rapid and efficient one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridines under microwave irradiation.[7][8]
Reaction Scheme:
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Benzaldehyde (B42025) (or other aromatic aldehydes)
-
Cyclohexanone (B45756) (or other ketones)
-
Ethanol
-
p-Toluenesulfonic acid (p-TsOH)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reactor vessel, combine 5-amino-3-methyl-1-phenylpyrazole (1 mmol), benzaldehyde (1 mmol), and cyclohexanone (1.2 mmol).
-
Add ethanol (3 mL) and a catalytic amount of p-TsOH (0.1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield the desired pyrazolo[3,4-b]pyridine.
Protocol 3: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
This protocol details the synthesis of a key intermediate used in the preparation of more complex heterocyclic systems.[9]
Reaction Scheme:
Materials:
-
3-Oxo-3-phenylpropanenitrile
-
Dioxane
-
Reaction flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of 3-oxo-3-phenylpropanenitrile (10 mmol) in dioxane (30 mL), add hydrazine hydrate (12 mmol).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature, during which a precipitate will form.
-
Collect the solid by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from dioxane to afford buff crystals.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: AXL Signaling Pathway and Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 3-Aminopyrazole. This compound is a critical building block in the synthesis of numerous pharmaceutical compounds and agrochemicals, making its purity essential for the safety and efficacy of the final products.[1][2] This method is designed for accuracy, precision, and specificity in separating this compound from potential process-related impurities and degradation products.
Introduction
This compound (1H-pyrazol-3-amine) is a versatile heterocyclic intermediate used in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[2] The purity of this starting material is of utmost importance as impurities can affect the yield, safety, and stability of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a reliable HPLC method to quantify the purity of this compound, ensuring it meets the stringent requirements for pharmaceutical development.
Experimental Protocol
This section outlines the materials, reagents, and instrumentation required for the HPLC analysis of this compound.
2.1 Materials and Reagents
-
This compound Reference Standard (99.5% or greater purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
2.2 Instrumentation
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2.3 Chromatographic Conditions
The separation was achieved on a C18 stationary phase. The method parameters are summarized in the table below.
| Parameter | Condition |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
2.4 Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[3]
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[4]
Method Validation
The analytical method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[5] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]
3.1 Specificity
Specificity was demonstrated by the absence of interfering peaks from the diluent at the retention time of this compound and its known impurities. The peak purity of the this compound peak was also evaluated using a PDA detector, confirming no co-eluting peaks.
3.2 Linearity
The linearity of the method was assessed by analyzing six concentrations of the this compound reference standard ranging from 0.05 mg/mL to 0.75 mg/mL.
| Parameter | Result |
| Correlation Coefficient (r²) | > 0.999 |
| Range | 0.05 - 0.75 mg/mL |
| y-intercept | Minimal (< 2% of response at 100% concentration) |
3.3 Accuracy
Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.2% | 0.8% |
| 100% | 100.5% | 0.6% |
| 120% | 99.8% | 0.7% |
3.4 Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Type | % RSD |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision | < 2.0% |
3.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result (as % of 0.5 mg/mL) |
| LOD (S/N ≥ 3) | 0.02% |
| LOQ (S/N ≥ 10) | 0.06% |
Results and Discussion
A typical chromatogram of a this compound sample is shown below, demonstrating good separation of the main peak from its impurities. The purity of the sample is calculated using the area percent method.
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
| Sample ID | Retention Time (min) | Area (%) | Purity (%) |
| Sample A | 8.52 | 99.85 | 99.85% |
| Impurity 1 | 4.21 | 0.08 | |
| Impurity 2 | 6.78 | 0.07 |
Visualizations
Caption: Experimental workflow for the HPLC purity analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. nacalai.com [nacalai.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the 1H NMR Characterization of 3-Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities.[1] Accurate structural elucidation of these molecules is paramount for understanding structure-activity relationships (SAR) and for quality control during the synthesis and development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR), is one of the most powerful analytical techniques for the unambiguous characterization of these derivatives.
These application notes provide a comprehensive guide to the 1H NMR characterization of this compound derivatives, including detailed experimental protocols and a summary of characteristic chemical shifts and coupling constants.
Key Structural Features and Proton Environments
The this compound ring has a distinct set of protons whose chemical shifts and coupling patterns in the 1H NMR spectrum are indicative of the substitution pattern on the ring. The numbering of the pyrazole (B372694) ring starts from the nitrogen atom of the N-H group.[2] Due to tautomerism, the protonated nitrogen can be at position 1 or 2, leading to different isomers. The key protons for characterization are typically the pyrazole ring protons (H4 and H5) and the amine (NH2) and imino (NH) protons.
Caption: General structure of a this compound derivative highlighting key proton environments.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.
Protocol 1: Sample Preparation for 1H NMR Analysis
-
Sample Weighing: Accurately weigh 5-25 mg of the this compound derivative.[3]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice as it can dissolve a wide range of organic compounds and the NH and OH protons are often observed as sharp signals.[4] Other common solvents include chloroform-d (B32938) (CDCl3) and methanol-d4 (B120146) (CD3OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (NH, NH2).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle warming or vortexing can be used to aid dissolution.
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[5]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.[1] A small amount can be added directly to the solvent or a sealed capillary containing TMS can be used.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: 1H NMR Data Acquisition
-
Spectrometer Setup: The following parameters are typical for a 400 or 500 MHz NMR spectrometer.[2][6]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline for a flat and even appearance.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or to the residual solvent peak.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
-
Data Presentation: Characteristic 1H NMR Data
The following table summarizes typical 1H NMR chemical shifts (δ) for protons in this compound derivatives. Note that these values can be influenced by the solvent and the nature of the substituents (R1, R4, R5).
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H4 | 5.3 - 6.5 | d or s | J(H4-H5) = 2-3 | The chemical shift is highly dependent on the substituent at C5. It appears as a singlet if C5 is substituted.[7] |
| H5 | 7.0 - 7.8 | d or s | J(H5-H4) = 2-3 | Generally downfield compared to H4. It appears as a singlet if C4 is substituted.[7] |
| NH (ring) | 9.0 - 12.5 | br s | - | Broad signal, often exchangeable with D2O. Position is solvent and concentration dependent.[8] |
| NH2 (amino) | 4.0 - 7.0 | br s | - | Broad signal, exchangeable with D2O. Chemical shift is influenced by solvent and electronic effects of ring substituents.[9] |
| Substituent Protons | Variable | Variable | Variable | The chemical shifts and coupling patterns of substituent protons will depend on their specific structure and proximity to the pyrazole ring. |
Note: This table provides general ranges. For precise structural confirmation, it is essential to analyze the full spectrum, including coupling patterns and 2D NMR data (e.g., COSY, HSQC, HMBC) if necessary.
Mandatory Visualizations
Caption: A workflow diagram illustrating the key steps in the 1H NMR characterization of this compound derivatives.
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound(1820-80-0) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes: 3-Aminopyrazole Scaffold in the Development of AXL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase is a critical mediator in cancer progression, contributing to tumor growth, metastasis, and the development of therapeutic resistance.[1] Its role in promoting epithelial-mesenchymal transition (EMT) and suppressing the innate immune response makes it a high-value target in oncology. The 3-aminopyrazole scaffold has emerged as a promising chemical starting point for the development of potent and selective AXL inhibitors. This document provides an overview of the application of this scaffold, detailing key compound data and providing comprehensive protocols for their evaluation.
The this compound Scaffold: A Privileged Structure for AXL Inhibition
The this compound core serves as an effective hinge-binding motif, a crucial interaction for kinase inhibition. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions on the pyrazole (B372694) and its substituents can significantly modulate potency, selectivity, and pharmacokinetic properties. A notable example is compound 6li , which has demonstrated high potency and selectivity for AXL.[2][3]
Quantitative Data Summary
The following tables summarize the biological and pharmacokinetic data for exemplary this compound-based AXL inhibitors.
Table 1: In Vitro Potency and Binding Affinity
| Compound ID | AXL Enzymatic IC₅₀ (nM) | Ba/F3-TEL-AXL Cell Proliferation IC₅₀ (nM) | Binding Affinity (Kd, nM) |
| 6li | 1.6 | Not specified in results | 0.26 |
Data sourced from studies on novel this compound derivatives.[2][3]
Table 2: Pharmacokinetic Profile of Compound 6li in Rats
| Compound ID | Dosing Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | T₁/₂ (h) | Bioavailability (F%) |
| 6li | IV | 2 | 0.08 | 1046 | 773 | 1.4 | - |
| 6li | PO | 10 | 0.75 | 418 | 1100 | 2.1 | 28.4 |
Pharmacokinetic parameters highlight the reasonable oral bioavailability of compound 6li.[1]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental strategies is crucial for inhibitor development. The following diagrams, rendered using DOT language, illustrate the AXL signaling pathway and a typical workflow for screening and characterizing this compound inhibitors.
Experimental Protocols
Detailed methodologies are essential for the successful evaluation of AXL inhibitors. The following protocols are based on standard methods employed in kinase inhibitor drug discovery.
Protocol 1: AXL Kinase Enzymatic Assay (ADP-Glo™ Assay)
Objective: To determine the in vitro inhibitory activity (IC₅₀) of this compound compounds against the AXL kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The amount of light generated is proportional to the ADP produced and thus reflects AXL kinase activity.
Materials:
-
AXL Kinase Enzyme System (Recombinant AXL, AXLtide substrate, Reaction Buffer)
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ATP solution
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase reaction buffer to achieve the desired final assay concentrations.
-
Kinase Reaction Setup (5 µL volume): a. To each well of a white assay plate, add 1.25 µL of a 4x solution of the test compound or DMSO (for positive and negative controls). b. Add 2.5 µL of a 2x solution of AXL enzyme and AXLtide substrate mixture in reaction buffer. c. To initiate the reaction, add 1.25 µL of a 4x ATP solution. The final ATP concentration should be at or near the Km for AXL. d. Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Detection: a. Add 10 µL of Kinase Detection Reagent to each well. b. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Correct for background by subtracting the luminescence of "no kinase" controls. b. Normalize the data by setting the "DMSO only" control as 100% activity and the "no ATP" or "high concentration inhibitor" control as 0% activity. c. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (Ba/F3-TEL-AXL Model)
Objective: To assess the effect of AXL inhibitors on the proliferation of cells whose growth is dependent on AXL signaling.
Principle: Ba/F3 cells are an IL-3 dependent murine pro-B cell line. When transfected with a constitutively active AXL fusion protein (e.g., TEL-AXL), their proliferation becomes IL-3 independent and instead relies on AXL kinase activity. Inhibition of AXL in these cells leads to a loss of viability.
Materials:
-
Ba/F3-TEL-AXL stable cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Sterile, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Harvest Ba/F3-TEL-AXL cells and resuspend in fresh, IL-3 free medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of the diluted compounds to the appropriate wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of proliferation relative to the DMSO control and plot against the log concentration of the inhibitor to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of AXL inhibitors on the migratory capacity of cancer cells.
Materials:
-
AXL-expressing cancer cell line (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the "Wound": a. Once the monolayer is fully confluent, gently create a linear scratch or "wound" using a sterile pipette tip. b. Wash the wells gently with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh medium containing the desired concentration of the AXL inhibitor or a vehicle control (DMSO). It is often recommended to use low-serum media (e.g., 0.5-1% FBS) to minimize cell proliferation.
-
Imaging: a. Immediately capture an image of the wound in each well (Time 0). b. Place the plate back in the incubator. c. Acquire images of the same wound areas at regular intervals (e.g., 8, 16, and 24 hours).
-
Data Analysis: a. Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). b. Calculate the percentage of wound closure for each condition relative to the Time 0 image. c. Compare the rate of closure between treated and control groups to assess the inhibitory effect on cell migration.
Protocol 4: Western Blot for AXL Signaling Pathway
Objective: To confirm target engagement by measuring the inhibition of AXL autophosphorylation and downstream signaling.
Materials:
-
AXL-expressing cancer cell line
-
Recombinant human Gas6 (if stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AXL (p-AXL), anti-total-AXL, anti-phospho-AKT (p-AKT), anti-total-AKT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat with various concentrations of the AXL inhibitor for 1-2 hours.
-
Stimulation (Optional): Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 10-15 minutes to induce AXL phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by size on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-AXL) overnight at 4°C, diluted according to the manufacturer's recommendation. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal and the loading control (β-actin) to determine the dose-dependent inhibition of AXL signaling.
References
Application Notes and Protocols: 3-Aminopyrazole in Solid-State Materials Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Aminopyrazole is a versatile heterocyclic building block that is gaining significant attention in solid-state materials research.[1] Its unique structure, featuring a nitrogen-rich pyrazole (B372694) ring and a reactive amine group, makes it an excellent candidate for the synthesis of novel functional materials.[1] This document provides an overview of its applications in this field, with a focus on coordination polymers and metal-organic frameworks (MOFs), and includes detailed experimental protocols for the synthesis of materials incorporating this compound.
Applications in Solid-State Materials
The primary application of this compound in solid-state materials science lies in its use as a ligand for the construction of coordination polymers and MOFs.[2][3] These materials are of great interest due to their potential applications in gas storage, catalysis, sensing, and electronics.[2][4] The presence of both an endocyclic pyrazole nitrogen and an exocyclic amine group allows this compound to act as a versatile linker, bridging metal centers to form one-, two-, or three-dimensional networks.[2]
Beyond coordination chemistry, this compound and its derivatives are being explored for their potential in:
-
Organic Electronics: As components in organic semiconductors and light-emitting diodes (LEDs), leveraging their electronic properties.[1]
-
Perovskite Solar Cells: As potential hole-transporting materials or for interface modification to improve device efficiency and stability.[5][6]
-
Functional Polymers: Incorporation into polymer backbones to impart specific functionalities.[1]
Synthesis of this compound-Based Materials
The synthesis of solid-state materials using this compound typically involves solvothermal or slow evaporation methods, where the ligand and a metal salt are reacted in a suitable solvent under controlled temperature and pressure.
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound-based coordination polymer.
Caption: General workflow for the synthesis and characterization of this compound-based coordination polymers.
Experimental Protocols
The following are representative protocols for the synthesis of solid-state materials using this compound, derived from literature procedures.
This protocol is adapted from methodologies for synthesizing coordination polymers.[2][7]
Materials:
-
This compound (C₃H₅N₃)
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave (23 mL)
-
Oven
-
Vortex mixer
-
Filtration apparatus
-
Analytical balance
Procedure:
-
In a 20 mL glass vial, dissolve 0.083 g (1 mmol) of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.291 g (1 mmol) of Co(NO₃)₂·6H₂O in 5 mL of ethanol.
-
Combine the two solutions in the glass vial and stir for 10 minutes at room temperature.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature slowly over 24 hours.
-
Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and air-dry.
This protocol is based on general procedures for crystal growth by slow evaporation.[2][7]
Materials:
-
This compound (C₃H₅N₃)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Deionized water
Equipment:
-
Glass beakers (50 mL)
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Parafilm
Procedure:
-
Dissolve 0.083 g (1 mmol) of this compound in 20 mL of methanol in a 50 mL beaker with stirring.
-
Dissolve 0.170 g (1 mmol) of CuCl₂·2H₂O in 20 mL of deionized water in a separate 50 mL beaker.
-
Slowly add the copper(II) chloride solution to the this compound solution while stirring.
-
Continue stirring for 30 minutes at room temperature.
-
Transfer the solution to a crystallization dish.
-
Cover the dish with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the dish in a quiet, vibration-free location at room temperature.
-
Crystals suitable for analysis should form within several days to a week.
-
Collect the crystals, wash with a small amount of cold methanol, and air-dry.
Data Presentation
The following tables summarize typical data obtained from the synthesis and characterization of this compound-based coordination polymers.
Table 1: Synthesis Conditions for this compound Coordination Polymers
| Metal Salt | Ligand:Metal Ratio | Solvent System | Temperature (°C) | Time (h) | Method |
| Co(NO₃)₂·6H₂O | 1:1 | DMF/Ethanol | 120 | 72 | Solvothermal |
| CuCl₂·2H₂O | 1:1 | Methanol/Water | Room Temp. | 168 | Slow Evaporation |
| Zn(OAc)₂·2H₂O | 2:1 | DMF | 100 | 48 | Solvothermal |
| Cd(NO₃)₂·4H₂O | 2:1 | Methanol | 80 | 72 | Solvothermal |
Table 2: Characterization Data for a Hypothetical Co(II)-3-Aminopyrazole Polymer
| Analysis Technique | Result |
| Elemental Analysis (%) | C, 22.15; H, 3.09; N, 25.88 (Calcd. for [Co(C₃H₄N₃)₂(H₂O)₂]) |
| FT-IR (cm⁻¹) | 3400-3200 (N-H stretching), 1620 (C=N stretching), 1580 (N-H bending) |
| TGA | Weight loss at 150-250 °C corresponding to coordinated water molecules. Decomposition of the framework above 300 °C. |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Logical Relationships in Material Design
The properties of this compound-based materials are intrinsically linked to their synthesis conditions and resulting structures. The following diagram illustrates these relationships.
Caption: Relationship between synthesis parameters, structure, and properties of this compound materials.
This compound is a promising and versatile building block for the development of new solid-state materials. Its ability to form stable coordination complexes with a variety of metal ions allows for the rational design and synthesis of functional materials with tailored properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own materials discovery and development efforts. Further research into its applications in organic electronics and perovskite devices is warranted to fully realize its potential in solid-state science.
References
- 1. nbinno.com [nbinno.com]
- 2. Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N–H···π Interactions [mdpi.com]
- 3. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N⁻H···π Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Selective PAK1 Inhibitors with a 3-Aminopyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical node in numerous signaling pathways, regulating cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2] As a downstream effector of Rho GTPases Rac1 and Cdc42, PAK1 is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[3][4] The 3-aminopyrazole scaffold has emerged as a promising starting point for the development of potent and selective PAK1 inhibitors.[5] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of selective PAK1 inhibitors based on this scaffold.
Data Presentation
Inhibitor Activity and Selectivity
The following tables summarize the in vitro potency and selectivity of representative this compound-based PAK1 inhibitors.
| Compound | PAK1 IC50 (nM) | PAK2 IC50 (nM) | PAK3 IC50 (nM) | Other Kinase IC50 (nM) | Reference |
| FRAX1036 | 23 (Ki) | - | - | - | [1] |
| G-5555 | - | >70% inhibition for only 8/235 kinases | - | KHS1, Lck, MST3, MST4, SIK2, YSK1 | [1][6] |
| AZ13705339 | <1 | - | - | >80% inhibition for 8 off-target kinases | [7] |
| NVS-PAK1-1 | - | High | High | Highly Selective | [1] |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant.
Cellular Activity
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| BJG-05-039 (degrader) | MCF7 | Proliferation | 0.086 | [8] |
| BJG-05-039 (degrader) | OVCAR3 | Proliferation | 0.1 | [8] |
| NVS-PAK1-1 | MCF7 | Proliferation | 11.8 | [8] |
| NVS-PAK1-1 | OVCAR3 | Proliferation | 8.9 | [8] |
EC50 values represent the concentration of the compound that gives a half-maximal response.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the activity of PAK1 and the potency of inhibitors.[3]
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (RRRLSFAEPG) substrate
-
ATP
-
Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound test compounds
-
384-well plates
Procedure:
-
Prepare serial dilutions of the this compound test compounds in DMSO.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant PAK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the PAKtide substrate and ATP (at a concentration near the Km for ATP, e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for PAK1 Pathway Modulation
This protocol is for assessing the phosphorylation status of PAK1 and its downstream effectors in cells treated with this compound inhibitors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK1 (Thr423), anti-PAK1, anti-phospho-MEK1 (Ser298), anti-MEK1, and a loading control like GAPDH or β-actin)[1][9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of the this compound inhibitor or DMSO for the desired time.
-
Lyse the cells with lysis buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with PAK1 inhibitors.
Materials:
-
96-well plates
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[10]
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound inhibitor or DMSO.
-
Incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 values.
Visualizations
PAK1 Signaling Pathway
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound compounds.
Experimental Workflow for Inhibitor Evaluation
Caption: General workflow for the evaluation of novel this compound PAK1 inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship of Structure-Activity Relationship (SAR) for this compound PAK1 inhibitors.
References
- 1. PAK1 Antibody (#2602) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-PAK1/2/3 (Thr423) Polyclonal Antibody (44-942G) [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for 3-Aminopyrazole Derivatives in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, present a significant challenge to modern medicine due to their complex pathologies and lack of disease-modifying treatments. The pyrazole (B372694) scaffold, and specifically 3-aminopyrazole derivatives, has emerged as a promising framework in medicinal chemistry for developing novel therapeutic agents.[1] These compounds have been shown to interact with a variety of biological targets relevant to neurodegeneration, including key enzymes and signaling proteins. This document provides an overview of the application of this compound derivatives in targeting neurodegenerative diseases, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Section 1: Alzheimer's Disease
Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2][3] Key therapeutic strategies involve targeting the enzymes responsible for these pathological hallmarks.
Targeting Glycogen (B147801) Synthase Kinase 3β (GSK-3β)
GSK-3β is a critical kinase that catalyzes the hyperphosphorylation of tau protein, a central event in AD pathology.[2][4] Inhibition of GSK-3β is a promising approach to reduce tau pathology and its neurotoxic effects. Several thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent GSK-3β inhibitors.[2][4][5]
Quantitative Data: GSK-3β Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| 16b | GSK-3β | 3.1 | In vitro kinase assay | [2][5] |
| 54 | GSK-3β | 3.4 | In vitro kinase assay | [4][5] |
Signaling Pathway: GSK-3β in Tau Hyperphosphorylation
The diagram below illustrates the central role of GSK-3β in the phosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. Inhibition of GSK-3β by this compound derivatives can block this pathological cascade.
Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease
Given the multifactorial nature of AD, compounds that can modulate multiple targets simultaneously are of high interest.[6] A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and shown to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two important enzymes in AD pathogenesis.[7]
Quantitative Data: Multi-Target Inhibitory Activity
| Compound ID | Target | pIC50 | IC50 (µM) | Reference |
| 3e | AChE | 4.20 | 63.1 | [7] |
| 3f | MAO-B | 3.47 | 338.8 | [7] |
| Note: pIC50 is the negative log of the IC50 value in molar. The original paper reported pIC50 and this table includes the calculated micromolar equivalent for comparison. |
Section 2: Huntington's Disease
Huntington's disease (HD) is an autosomal-dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (Htt) gene, leading to a toxic gain-of-function of the mutant Htt protein (mHtt).[8][9]
Targeting Mutant Huntingtin (mHtt) Toxicity
A phenotypic screening of small molecules identified a series of 3-hydroxy-3-trifluoromethylpyrazoles capable of reversing the toxicity induced by full-length mHtt.[8] A lead compound, 4f , was found to be active in multiple HD cell assays.[8]
Experimental Findings for Compound 4f
-
Activity: Reverts toxicity induced by full-length mutant Htt by up to 50% in a primary screening assay.[8]
-
Validation: Active in a Htt171–82Q rat primary striatal neuron assay and a PC12-Exon-1 based assay.[8]
-
In Vivo: Well-tolerated in the R6/2 mouse model of HD, showing a positive effect on body weight and a trend in preventing ventricular volume enlargement.[8]
Section 3: Parkinson's Disease
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[10] Neuroinflammation and oxidative stress are key contributors to this neurodegenerative process.[10][11]
Neuroprotective and Anti-inflammatory Effects
A 3-aminohydantoin derivative, PHAH (3-amino-5-benzylimidazolidine-2,4-dione), has been investigated for its neuroprotective effects in in vitro and in vivo models of PD.[10]
Key Findings for PHAH
-
Anti-inflammatory Effects: Reduced proinflammatory markers, including nitric oxide synthase and interleukin-1β, in lipopolysaccharide-activated BV-2 microglial cells.[10]
-
In Vivo Neuroprotection: Restored 6-hydroxydopamine (6-OHDA)-induced dopaminergic neurodegeneration in the substantia nigra and striatum of a rat model.[10]
-
Antioxidant Effects: Ameliorated 6-OHDA-induced oxidative stress in the rat brain.[10]
Section 4: Experimental Protocols and Workflows
General Experimental Workflow for Screening
The following diagram outlines a typical workflow for the screening and evaluation of novel this compound derivatives for neurodegenerative diseases.
Protocol: In Vitro GSK-3β Kinase Inhibition Assay
This protocol is a generalized procedure for assessing the inhibitory activity of test compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme.
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GSK3(Ser21)).
-
ATP (Adenosine triphosphate).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well microplates.
-
Plate reader (luminometer).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: a. To each well of a 384-well plate, add the test compound solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add the GSK-3β enzyme to all wells except the negative control. c. Add the GSK-3β substrate peptide to all wells. d. Incubate for 10-15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for GSK-3β.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding the first detection reagent (e.g., ADP-Glo™ Reagent), which depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes). b. Add the second detection reagent (e.g., Kinase Detection Reagent), which converts the ADP generated by the kinase reaction into a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes).
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Normalize the data using the positive (100% activity) and negative (0% activity) controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value for each compound.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the spectrophotometric method for measuring AChE inhibition.[7]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or mouse).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (e.g., pH 8.0).
-
Test compounds dissolved in a suitable solvent.
-
96-well microplates.
-
Spectrophotometer (plate reader).
Procedure:
-
Reagent Preparation: a. Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Reaction Setup: a. Add phosphate buffer, test compound solution, and DTNB solution to the wells of a 96-well plate. Include a control with no inhibitor. b. Add the AChE enzyme solution to the wells and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add the substrate (ATCI) to each well to start the reaction.
-
Data Acquisition: a. Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a spectrophotometer. b. The rate of the reaction is determined by the change in absorbance per minute. The yellow color is produced from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100 b. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
References
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fused 3-Hydroxy-3-trifluoromethylpyrazoles Inhibit Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecules in Parkinson’s Disease Therapy: From Dopamine Pathways to New Emerging Targets [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 3-Aminopyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-aminopyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing 3-aminopyrazoles involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:
-
β-Ketonitriles: These react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization.[1][2]
-
α,β-Unsaturated Nitriles: These compounds, bearing a leaving group at the β-position, also react with hydrazines to form the pyrazole (B372694) ring.[2]
Q2: What is the most significant challenge in synthesizing N-substituted 3-aminopyrazoles?
A2: The primary challenge is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine). The two nitrogen atoms of the hydrazine have different nucleophilicities, leading to two possible cyclization pathways that can result in a mixture of N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1]
Q3: What are the typical side products observed in this compound synthesis?
A3: Besides the undesired 5-aminopyrazole regioisomer, other common side products can include:
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[1]
-
N-Acetylated Aminopyrazoles: If acetic acid is used as a solvent at high temperatures, the product can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]
-
Fused Heterocyclic Systems: 5-Aminopyrazoles can act as binucleophiles and react further with starting materials or intermediates, especially under harsh conditions, to form products like pyrazolo[1,5-a]pyrimidines.[1]
Q4: How can I confirm the regiochemistry of my product?
A4: Unambiguous determination of the isomer is crucial. While routine 1H NMR and mass spectrometry are essential, advanced 2D NMR techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction provides definitive structural proof.[1]
Troubleshooting Guide
This guide addresses specific experimental issues to help improve reaction outcomes.
Issue 1: My reaction yields a mixture of this compound and 5-aminopyrazole regioisomers.
This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.[1]
Solution:
-
To selectively synthesize the this compound isomer (Kinetic Control): Use basic conditions at low temperatures (e.g., 0°C). This allows for rapid cyclization of the kinetically favored Michael adduct, preventing equilibration to the more stable isomer.[2][3]
-
To selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control): Use neutral or acidic conditions at elevated temperatures (e.g., reflux). These conditions allow the Michael adducts to equilibrate, leading to the formation of the more thermodynamically stable 5-aminopyrazole.[1][2]
Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.
This can occur if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions.[1]
Solution:
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[1]
-
Add a Catalyst: For reactions under neutral conditions, adding a catalytic amount of acid (e.g., acetic acid) can promote cyclization. Conversely, for kinetically controlled syntheses of 3-aminopyrazoles, ensuring a sufficiently strong base (e.g., sodium ethoxide) is present is critical.
-
Microwave Irradiation: Using a microwave reactor can significantly reduce reaction times and drive the reaction to completion, often leading to higher yields.[2]
Issue 3: Purification is difficult, and I cannot separate the regioisomers.
The similar polarities of 3- and 5-aminopyrazole isomers can make separation by standard column chromatography challenging.
Solution:
-
Optimize for Selectivity: The most effective strategy is to avoid forming the isomeric mixture in the first place by carefully selecting reaction conditions to favor a single regioisomer (see Issue 1).
-
Recrystallization: If a mixture is formed, attempt recrystallization from various solvents. The different crystal packing of the isomers may allow for selective crystallization of one product.
-
Derivatization: If separation remains difficult, consider derivatizing the mixture. For example, the amino group could be protected or reacted. The resulting derivatives may have significantly different physical properties, allowing for easier separation. The protecting group can then be removed to yield the pure isomer.
Data Summary
The following tables summarize reported yields for this compound and 5-aminopyrazole synthesis under different conditions.
Table 1: Regioselective Synthesis from 3-Methoxyacrylonitrile and Phenylhydrazine [2]
| Desired Product | Catalyst/Solvent | Temperature | Method | Yield (%) |
| 5-Aminopyrazole | Acetic Acid / Toluene (B28343) | Reflux | Microwave | 90 |
| This compound | Sodium Ethoxide / Ethanol (B145695) | - | Microwave | 85 |
Table 2: Regioselective Synthesis from Ethyl 2-cyano-3-ethoxyacrylate and Methylhydrazine [2]
| Desired Product | Conditions | Temperature | Time | Product | Yield (%) |
| Thermodynamic | Neutral, Ethanol | 70°C | 2-10 h | 5-Aminopyrazole | Not specified |
| Kinetic | NaOEt, Ethanol | 0°C | 2-3 h | This compound | Not specified |
Table 3: Synthesis of 3(5)-Aminopyrazole [4]
| Starting Material | Reagents | Yield (%) | Purity Note |
| β-Cyanoethylhydrazine | H₂SO₄, Ethanol | 97-100 (sulfate salt) | Sufficiently pure for next step |
| 3-Amino-3-pyrazoline sulfate | NaOH, Isopropanol | 93-99 (crude oil) | Purified by distillation |
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Aminopyrazoles (Thermodynamic Control) [1]
-
Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC. Alternatively, use a microwave reactor at 120-140°C for 10-30 minutes.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Protocol 2: Selective Synthesis of 3-Aminopyrazoles (Kinetic Control) [1]
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.
References
Technical Support Center: Purification of 3-Aminopyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Aminopyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurities in your crude this compound will largely depend on the synthetic route employed. Common impurities include:
-
Regioisomers: In syntheses using monosubstituted hydrazines, the formation of the 5-aminopyrazole regioisomer is a significant possibility.[1] The ratio of this compound to 5-aminopyrazole is influenced by reaction conditions such as temperature and the choice of base.[2]
-
Unreacted Starting Materials: Residual β-ketonitriles, α,β-unsaturated nitriles, or hydrazine (B178648) starting materials may be present.
-
Solvent-Related Byproducts: If acetic acid is used as a solvent at elevated temperatures, N-acetylated this compound can be formed as a byproduct.[1]
-
Incomplete Cyclization Products: Stable hydrazone intermediates may be present if the cyclization reaction is not driven to completion.[1]
-
Degradation Products: this compound is sensitive to air, light, and heat.[3] Improper handling or storage can lead to the formation of various degradation products.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value | Source |
| Appearance | White to light yellow crystalline solid or oily liquid. | [4] |
| Melting Point | 34-37 °C | [4] |
| Boiling Point | 218 °C at 122 mmHg; 100-102 °C at 0.01 mmHg | [4][5] |
| Solubility | Soluble in water, methanol (B129727), and ethanol. | |
| Stability | Sensitive to air, light, and heat.[3] It has been noted to be unstable with prolonged heating in methanol.[5] |
Q3: Which purification method is best for this compound?
A3: The optimal purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The three main methods are:
-
Distillation: High-vacuum distillation is effective for removing non-volatile impurities and can yield a high-purity product.[5] It is particularly useful for larger quantities.
-
Recrystallization: This is a common and effective method for removing small amounts of impurities. The choice of solvent is critical.
-
Column Chromatography: This technique is excellent for separating compounds with different polarities, such as regioisomers and other byproducts.
A combination of these methods may be necessary to achieve the desired purity.
Troubleshooting Guides
Recrystallization
Problem: My this compound oils out during recrystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of this compound (34-37 °C). The compound is melting before it dissolves.
-
Solution:
-
Use a lower-boiling point solvent or a mixed solvent system.
-
Ensure the initial dissolution is done at the lowest possible temperature that still allows for complete dissolution.
-
Try dissolving the compound at room temperature in a good solvent and then slowly adding a poor solvent until turbidity is observed, followed by gentle warming until the solution is clear, and then slow cooling.
-
Problem: Poor recovery of this compound after recrystallization.
-
Possible Cause:
-
Too much solvent was used, and the solution was not saturated.
-
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.
-
The compound is too soluble in the chosen solvent, even at low temperatures.
-
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
If the compound is still too soluble, consider a different solvent or a two-solvent system.
-
Problem: The recrystallized product is still impure.
-
Possible Cause:
-
The impurities have very similar solubility to this compound in the chosen solvent.
-
The crystals formed too quickly, trapping impurities within the crystal lattice.
-
-
Solution:
-
Try a different recrystallization solvent. A systematic solvent screening is recommended.
-
Ensure the solution cools slowly and without agitation to allow for the formation of well-defined crystals.
-
Consider a preliminary purification step, such as a simple filtration or a quick pass through a silica (B1680970) plug, to remove gross impurities before recrystallization.
-
Column Chromatography
Problem: this compound is streaking or showing poor separation on a silica gel column.
-
Possible Cause: this compound is a basic compound, and its interaction with the acidic silica gel can lead to tailing and poor resolution.
-
Solution:
-
Deactivate the silica gel by adding a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (B128534) or ammonia (B1221849) in methanol.
-
Consider using a different stationary phase, such as alumina (B75360) (neutral or basic).
-
Problem: I can't find a suitable eluent system for my column.
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Solution:
-
Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol.
-
For polar compounds that do not move from the baseline, a more polar eluent system, such as 5-10% methanol in dichloromethane, may be necessary. Adding a small amount of ammonium (B1175870) hydroxide (B78521) to the methanol can also help.[6]
-
Distillation
Problem: The this compound is decomposing during distillation.
-
Possible Cause: this compound is thermally sensitive, especially at atmospheric pressure.
-
Solution:
-
Use high-vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. A pressure of 0.01 mmHg has been successfully used.[5]
-
Ensure the heating bath temperature is kept as low as possible and the distillation is performed as quickly as possible.
-
Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Experimental Protocols
Protocol 1: Purification by High-Vacuum Distillation
This protocol is adapted from a literature procedure and is suitable for purifying this compound from non-volatile impurities.[5]
-
Setup: Assemble a distillation apparatus for high-vacuum operation. Ensure all glassware is dry.
-
Sample Loading: Place the crude this compound (as a light yellow oil) into the distillation flask.
-
Vacuum Application: Carefully apply a high vacuum (e.g., 0.01 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Collection: Collect the fraction that distills at 100-102 °C at 0.01 mmHg. The purified product will be a yellow oil.
-
Crystallization: The purified oil should crystallize upon cooling. The reported melting point of the purified product is 37-39 °C.[5]
Note: To maximize recovery, especially with smaller quantities, ensure the distillation apparatus is well-insulated. The distillation of larger quantities may require several hours.[7]
Protocol 2: General Guideline for Recrystallization
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. A good single solvent will dissolve this compound when hot but not at room temperature. For a two-solvent system, this compound should be soluble in the first solvent ("good" solvent) and insoluble in the second ("poor" solvent), and the two solvents must be miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two Solvents: To the hot solution of the "good" solvent, add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution, and then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum. Store the purified product under an inert atmosphere, protected from light and heat.
Protocol 3: General Guideline for Column Chromatography
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (silica gel or alumina) and eluent system. For silica gel, it is recommended to use an eluent containing a small percentage of a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane).
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
overcoming regioselectivity issues in 3-Aminopyrazole reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the functionalization of 3-aminopyrazoles, with a focus on overcoming regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of N1 and N2 substituted products in our 3-aminopyrazole reaction. What is the underlying cause of this poor regioselectivity?
A1: The primary reason for poor regioselectivity in N-substituted this compound reactions is the presence of annular prototropic tautomerism. This compound exists in equilibrium between two tautomeric forms: the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole.[1][2] Both nitrogen atoms in the pyrazole (B372694) ring are nucleophilic and can react with electrophiles, leading to a mixture of N1 and N2 substituted regioisomers. The position of this equilibrium, and thus the reactivity of each nitrogen, is influenced by factors such as the electronic nature of substituents on the pyrazole ring, the solvent, and the reaction temperature.[1][3]
Q2: How can we selectively achieve N1-alkylation of our this compound?
A2: Achieving selective N1-alkylation can be approached in several ways. One common method is to use a protecting group strategy. For example, protecting the exocyclic amino group can favor alkylation at the N1 position. Another effective method is to use specific reaction conditions that favor the formation of one tautomer over the other. The choice of base and solvent is critical. For instance, using a weaker base like potassium carbonate in a polar aprotic solvent such as DMF can favor N1-alkylation.[4] Steric hindrance also plays a role; bulkier alkylating agents will preferentially react at the less sterically hindered nitrogen, which is often the N1 position.[4]
Q3: We are struggling with the regioselective N-arylation of a this compound. What catalytic systems are recommended?
A3: For regioselective N-arylation, copper- and palladium-catalyzed cross-coupling reactions are commonly employed. Copper-catalyzed Ullmann-type couplings are a classic method. The choice of ligand is crucial for directing the regioselectivity. For example, using 1,10-phenanthroline (B135089) as a ligand with a copper(I) iodide catalyst can promote N1-arylation.[5] Palladium-catalyzed Buchwald-Hartwig amination is another powerful technique. The selection of the phosphine (B1218219) ligand is critical in controlling the regioselectivity. Hindered biaryl phosphine ligands often provide high selectivity for the N1 position.
Q4: Can protecting groups be used to control regioselectivity in this compound reactions?
A4: Yes, protecting groups are a powerful tool for controlling regioselectivity. The tert-butoxycarbonyl (Boc) group is commonly used to protect one of the ring nitrogens, thereby directing subsequent reactions to the other nitrogen or the exocyclic amino group.[6] For instance, after selective N1-Boc protection, the N2 position or the exocyclic amine can be functionalized. The Boc group can then be selectively removed under acidic conditions. Similarly, the (2-(trimethylsilyl)ethoxy)methyl (SEM) group can be used as a protecting and directing group. A "SEM switch" strategy has been developed where the SEM group is transposed from one nitrogen to the other, enabling sequential functionalization of different positions on the pyrazole ring.[7]
Q5: We are observing undesired acylation on the pyrazole ring instead of the exocyclic amino group. How can we improve the chemoselectivity?
A5: The relative nucleophilicity of the ring nitrogens and the exocyclic amino group can lead to competing acylation reactions. To favor acylation of the exocyclic amine, you can first protect the ring nitrogens. A common strategy is to use a Boc protecting group on the N1 position. This deactivates the ring nitrogens towards acylation, allowing for selective acylation of the exocyclic amino group.[6] The Boc group can subsequently be removed to yield the N-acyl-3-aminopyrazole.
Troubleshooting Guides
Issue 1: Low Regioselectivity in N-Alkylation
Symptoms:
-
Formation of a mixture of N1 and N2 alkylated isomers, often in a nearly 1:1 ratio.
-
Difficulty in separating the regioisomers by chromatography.
Possible Causes:
-
The reaction conditions do not sufficiently favor one tautomer over the other.
-
The chosen base is too strong, leading to deprotonation at both nitrogen atoms.
-
The steric and electronic properties of the substrate and electrophile do not provide a strong bias for one position.
Troubleshooting Steps:
Workflow for troubleshooting low N-alkylation regioselectivity.
Issue 2: Catalyst Inactivation or Low Yield in Copper-Catalyzed N-Arylation (Ullmann Coupling)
Symptoms:
-
The reaction stalls, and starting materials remain unconsumed.
-
Formation of a significant amount of dehalogenated arene byproduct.
-
The reaction mixture turns into a dark, insoluble goo.
Possible Causes:
-
The copper(I) catalyst has oxidized to inactive copper(II).
-
The ligand is not effectively coordinating to the copper center.
-
The nucleophilicity of the pyrazole nitrogen is too low.
-
The reaction temperature is too high, leading to catalyst decomposition.
Troubleshooting Steps:
Troubleshooting workflow for Ullmann coupling reactions.
Issue 3: Unwanted Cleavage of a Boc Protecting Group
Symptoms:
-
Isolation of a deprotected product alongside or instead of the desired product.
-
Formation of side products resulting from the reaction of the deprotected species.
Possible Causes:
-
The reaction conditions are too acidic, even if no acid is explicitly added. Trace acidic impurities can cause Boc cleavage.
-
Elevated reaction temperatures can lead to thermal cleavage of the Boc group.
-
Certain bases, especially at higher concentrations or temperatures, can facilitate Boc removal.[8]
Troubleshooting Steps:
Troubleshooting workflow for unexpected Boc group cleavage.
Quantitative Data Summary
The choice of reaction conditions can dramatically influence the regiomeric ratio of products. The following tables provide a summary of reported data for N-alkylation and N-arylation reactions.
Table 1: Regioselectivity in the N-Alkylation of 3-Aminopyrazoles
| Substrate | Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| This compound | Methyl Iodide | Cs2CO3 | THF | Room Temp | Mixture | [9] |
| This compound | Benzyl Bromide | K2CO3 | DMF | Room Temp | N1 major | [4] |
| This compound | SEM-Cl | - | Acetonitrile | Heat | N1 major | [7] |
Table 2: Regioselectivity in the N-Arylation of 3-Aminopyrazoles
| Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | N1:N2 Ratio | Reference |
| This compound | Aryl Iodide | CuI | 1,10-Phenanthroline | K3PO4 | Dioxane | N1 selective | [5] |
| This compound | Aryl Bromide | Pd2(dba)3 | tBuXPhos | NaOtBu | t-BuOH | N1 selective | [5] |
| This compound | Aryl Iodide | CuI | None | K3PO4 | Dioxane | Mixture | [10] |
Key Experimental Protocols
Protocol 1: Regioselective N1-Acetylation of this compound
This protocol describes the preferential acetylation of the N1 position of the pyrazole ring.
Materials:
-
This compound derivative
-
Acetic anhydride (B1165640)
-
Dry Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the this compound (1.0 eq) in dry THF, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N1-acetylated product.[9]
Protocol 2: Copper-Catalyzed N1-Arylation of this compound (Ullmann-Type Coupling)
This protocol is for the selective N1-arylation using a copper catalyst and a diamine ligand.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (B84403) (K3PO4)
-
Dry Dioxane
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K3PO4 (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the this compound (1.0 eq) and the aryl iodide (1.2 eq) to the tube.
-
Add dry, degassed dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the N1-aryl-3-aminopyrazole.[5]
Protocol 3: Deprotection of an N-SEM Protected Pyrazole
This protocol describes the removal of the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group.
Materials:
-
N-SEM protected pyrazole
-
Hydrochloric acid (HCl)
-
Ethanol
-
Standard workup and purification reagents
Procedure:
-
Dissolve the N-SEM protected pyrazole in ethanol.
-
Add a solution of hydrochloric acid (e.g., 6M HCl) to the mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product if necessary.[7]
Signaling Pathway Diagram
Substituted 3-aminopyrazoles are important scaffolds for kinase inhibitors. For example, they are used to target c-Jun N-terminal kinase 3 (JNK3), which is involved in neuronal apoptosis signaling pathways.
Simplified JNK3 signaling pathway and the point of intervention for this compound-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Bases - Wordpress [reagents.acsgcipr.org]
- 9. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
common side products in 3-Aminopyrazole synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminopyrazole. The following sections address common side products, their removal, and optimization of reaction conditions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing this compound involve the condensation of a hydrazine (B178648) source with a three-carbon synthon containing a nitrile group. The primary routes include:
-
Reaction of hydrazine with α,β-unsaturated nitriles: This is a widely used method where compounds like 2-chloroacrylonitrile (B132963) or 3-alkoxyacrylonitriles react with hydrazine.[1]
-
Reaction of hydrazine with β-ketonitriles: This is another very common and versatile method for preparing 5-aminopyrazoles, which are regioisomers of 3-aminopyrazoles.[1]
-
Reaction of hydrazine with 2,3-halosubstituted propionitriles: This method offers a direct route to 3-aminopyrazoles.
-
Synthesis from isoxazoles: Isoxazoles can be converted to 3-aminopyrazoles through a ring-opening and ring-closing sequence with hydrazine.[1]
Q2: What is the most significant challenge in this compound synthesis?
A2: The primary challenge is controlling regioselectivity, particularly when using substituted hydrazines. The reaction can yield a mixture of this compound and its regioisomer, 5-aminopyrazole. The ratio of these isomers is highly dependent on reaction conditions.
Q3: How can I confirm the regiochemistry of my aminopyrazole product?
A3: The structures of 3- and 5-aminopyrazole regioisomers can be unambiguously assigned using 2D NMR experiments such as NOESY and HMBC, and in some cases, confirmed with X-ray crystallography.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Impurities (3- and 5-Aminopyrazoles)
The formation of a mixture of this compound and 5-aminopyrazole is the most common side product issue. The ratio of these isomers can be controlled by manipulating the reaction conditions to favor either kinetic or thermodynamic control.
Troubleshooting Workflow for Regioisomer Control
Caption: Workflow for controlling regioisomer formation in aminopyrazole synthesis.
Quantitative Data on Regioisomer Formation
The following table summarizes the influence of reaction conditions on the product ratio in the synthesis of aminopyrazoles from 3-methoxyacrylonitrile (B2492134) and phenylhydrazine (B124118).
| Reactant 1 | Reactant 2 | Conditions | Major Product | Yield/Ratio | Reference |
| 3-Methoxyacrylonitrile | Phenylhydrazine | AcOH, Toluene, Microwave | 5-Aminopyrazole | 90% | [1] |
| 3-Methoxyacrylonitrile | Phenylhydrazine | EtONa, EtOH, Microwave | This compound | 85% | [1] |
Experimental Protocols for Regioselective Synthesis
Protocol 1: Selective Synthesis of 5-Aminopyrazole (Thermodynamic Control)
This protocol is adapted from the work of Bagley et al. and favors the formation of the 5-aminopyrazole isomer.[1]
-
Reaction Setup: In a microwave-safe vessel, combine 3-methoxyacrylonitrile (1.0 eq) and phenylhydrazine (1.0 eq) in toluene.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (AcOH).
-
Microwave Irradiation: Heat the mixture in a microwave reactor at the desired temperature and time to drive the reaction to completion.
-
Workup: After cooling, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Selective Synthesis of this compound (Kinetic Control)
This protocol, also adapted from Bagley et al., promotes the formation of the kinetically favored this compound isomer.[1]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-methoxyacrylonitrile (1.0 eq) in absolute ethanol (B145695) and cool to 0°C.
-
Base: Add a solution of sodium ethoxide (EtONa) in ethanol.
-
Hydrazine Addition: Slowly add phenylhydrazine (1.0 eq) to the reaction mixture at 0°C.
-
Reaction: Stir the mixture at 0°C for the required duration, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
Issue 2: Formation of Non-Regioisomeric Side Products
Besides regioisomers, other side products can form depending on the starting materials and reaction conditions.
Common Non-Regioisomeric Side Products and Their Removal
| Side Product | Probable Cause | Recommended Removal Method |
| Acetamide Derivatives | Use of acetic acid as a solvent or catalyst can lead to the acylation of the amino group on the pyrazole (B372694) ring.[2] | Avoid acetic acid if this is a major issue. If formed, it can often be separated by column chromatography due to the difference in polarity. |
| Acrylonitrile Oligomers/Polymers | In syntheses using acrylonitrile, basic conditions can promote its oligomerization or polymerization, leading to viscous or solid byproducts. | These are typically insoluble in common organic solvents used for extraction and can be removed by filtration of the crude reaction mixture. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or improper stoichiometry. | Unreacted hydrazine can be removed by an acidic wash during workup. Unreacted nitriles can be removed by distillation or column chromatography. |
| Hydrolysis Products of β-Ketonitriles | β-Ketonitriles can hydrolyze under acidic or basic conditions, leading to the corresponding ketones or carboxylic acids. | Purification of the β-ketonitrile before use is recommended. These byproducts can usually be separated by column chromatography. |
Troubleshooting Workflow for Side Product Removal
Caption: General workflow for the purification of this compound from common side products.
Experimental Protocols for Purification
Protocol 3: Purification of this compound by Vacuum Distillation
This protocol is based on the procedure described in Organic Syntheses.[3]
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation.
-
Distillation: Heat the crude this compound oil under high vacuum. Collect the fraction that distills at the appropriate boiling point (e.g., 100-102°C at 0.01 mm Hg).[3]
-
Product Collection: The distilled product should be a light yellow oil that may crystallize upon cooling.[3]
Protocol 4: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. For related aminopyrazole salts, methanol (B129727) or nitromethane (B149229) have been used.[3] For the free base, a non-polar solvent from which the product precipitates upon cooling may be effective.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
This technical support center provides a starting point for troubleshooting common issues in this compound synthesis. For more complex issues, consulting the primary literature is highly recommended.
References
Technical Support Center: Optimization of Reaction Conditions for 3-Aminopyrazole Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-aminopyrazole derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the common challenges in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound derivatives?
A1: The most common methods for synthesizing this compound derivatives involve the cyclocondensation of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative.[1][2] Key starting materials often include β-ketonitriles or α,β-unsaturated nitriles.[2] Multicomponent reactions (MCRs) are also gaining prominence as an efficient strategy for synthesizing complex pyrazole (B372694) derivatives in a single step.[3][4]
Q2: I am obtaining a mixture of this compound and 5-aminopyrazole regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a frequent challenge, particularly with substituted hydrazines.[1][5] The regiochemical outcome is influenced by factors such as the solvent, temperature, pH, and the steric and electronic properties of the reactants.[1][2] Generally, kinetic control (lower temperatures) may favor one isomer, while thermodynamic control (higher temperatures) may favor the other.[2][5]
Q3: What are the common side products in this compound synthesis, and how can their formation be minimized?
A3: Besides the undesired regioisomer, common side products can include uncyclized hydrazone intermediates and byproducts from subsequent reactions of the aminopyrazole product.[5] To minimize these, ensure the purity of starting materials, optimize reaction times to avoid over-reaction, and carefully control the temperature.[1] The use of specific catalysts or acidic/basic conditions can also drive the reaction towards the desired product and reduce side reactions.[2]
Q4: My reaction is sluggish and gives a low yield. What can I do to improve it?
A4: Low yields can result from several factors, including poor quality of starting materials, suboptimal reaction conditions, or the formation of stable, unreactive intermediates.[1] To improve the yield, consider the following:
-
Ensure the purity of your reactants.[1]
-
Screen different solvents, as they can significantly impact reaction rates.[1]
-
Adjust the reaction temperature; sometimes, an increase in temperature is necessary to drive the reaction to completion.[5]
-
Experiment with catalysts (acidic or basic) to facilitate the cyclization step.[2]
Troubleshooting Guides
Issue 1: Predominant Formation of the Undesired 5-Aminopyrazole Regioisomer
Symptoms:
-
NMR and mass spectrometry data indicate the major product is the 5-aminopyrazole isomer instead of the desired this compound.
Possible Causes:
-
The reaction conditions favor the thermodynamic product (5-aminopyrazole).[2]
-
The electronic and steric nature of the substituents on the hydrazine and the dicarbonyl compound direct the cyclization towards the 5-amino isomer.[2]
Troubleshooting Steps:
References
Technical Support Center: 3-Aminopyrazole Condensation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in 3-aminopyrazole condensation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-aminopyrazoles through condensation reactions, offering potential causes and actionable solutions.
1. Low or No Product Yield
Question: I am getting a low yield or no desired this compound product. What are the possible causes and how can I improve the yield?
Answer: Low or no yield in this compound synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Poor Quality Starting Materials | - Ensure the hydrazine (B178648) source is pure; distill if necessary.[1] - Verify the purity of the 1,3-dielectrophilic precursor (e.g., β-ketonitrile, α,β-unsaturated nitrile). |
| Incomplete Reaction | - Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider using microwave irradiation to reduce reaction times, which has been shown to be effective without altering regioselectivity.[2] |
| Suboptimal pH | - For reactions involving β-ketonitriles, acidic or neutral conditions are generally preferred for the initial condensation with hydrazine.[2] - If starting with a Claisen condensation to form the β-ketonitrile in situ, neutralization with an acid (e.g., H₂SO₄) before adding hydrazine can be crucial for the subsequent cyclization.[2] |
| Incorrect Solvent | - The choice of solvent can significantly impact the reaction outcome. Ethanol, methanol, and toluene (B28343) are commonly used.[2] - For certain reactions, solvent-free conditions or the use of greener solvents like water have been reported to be effective.[1] |
| Side Reactions | - Decomposition of hydrazine can lead to the formation of colored impurities and reduce the amount available for the main reaction.[1] - The 1,3-dielectrophile might undergo self-condensation or other side reactions under the reaction conditions. |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Managing 3-Aminopyrazole Solubility in Aqueous Media
Welcome to the Technical Support Center for 3-Aminopyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: The reported aqueous solubility of this compound can be inconsistent, with some sources describing it as "soluble" or "very soluble" and others indicating "moderate" or "low" solubility.[1][2][3] This apparent contradiction arises because its solubility is highly dependent on the specific conditions of the aqueous medium, particularly the pH. As an aromatic amine, this compound's solubility is significantly influenced by the protonation state of its amino group. It is also soluble in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF).[1][2]
Q2: How does pH affect the solubility of this compound?
Q3: My this compound precipitated when I added my DMSO stock solution to an aqueous buffer. What happened?
A3: This phenomenon is known as "solvent-shifting precipitation" and is a common issue when working with compounds that are highly soluble in organic solvents but have limited solubility in aqueous solutions.[5] When a concentrated stock of this compound in a water-miscible organic solvent like DMSO is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. This shift in polarity can cause the compound to exceed its solubility limit in the aqueous medium, leading to precipitation.[5]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be employed to aid in the dissolution of this compound. However, it is crucial to be cautious as excessive heat may lead to the degradation of the compound. The melting point of this compound is in the range of 34-37°C.[1][6] Therefore, any heating should be done at temperatures well below this and for the shortest time necessary. Always verify the stability of your compound under your specific heating conditions.
Q5: Are there alternative forms of this compound with better water solubility?
A5: Yes, utilizing a salt form of this compound, such as this compound hydrochloride, can be an effective strategy to improve aqueous solubility.[7] The hydrochloride salt is generally more soluble in water than the free base form.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation of aqueous solutions of this compound.
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder in neutral water or buffer (e.g., PBS pH 7.4). | Low intrinsic solubility of the free base form at neutral pH. | pH Adjustment: Lower the pH of the aqueous medium to below 7. An acidic environment will protonate the amino group, increasing its polarity and solubility. Start by preparing a buffer with a pH of 5-6 and gradually decrease it if necessary. |
| Precipitation occurs immediately upon adding a concentrated organic stock solution (e.g., in DMSO) to an aqueous buffer. | Solvent-shifting precipitation due to rapid change in solvent polarity. | Modified Dilution Technique: Instead of adding the stock solution directly to the buffer, add the aqueous buffer to the stock solution dropwise while vortexing. This allows for a more gradual change in the solvent environment. Use a Co-solvent in the Final Solution: Maintain a small percentage of the organic solvent (e.g., 1-5% DMSO) in the final aqueous solution to help keep the compound dissolved. Always include a vehicle control in your experiments. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. | Lower the Final Concentration: Your working concentration may be above the equilibrium solubility of this compound under the current conditions. Try preparing a more dilute solution. Re-evaluate the pH: The pH of the final solution may have shifted. Ensure the pH is maintained in the optimal range for solubility. |
| Inconsistent results in biological assays. | Precipitation of this compound in the cell culture medium. | Check for Media Compatibility: Some components of cell culture media can interact with the compound and cause precipitation. Visually inspect the media for any signs of precipitation after adding the compound. Consider Cyclodextrin (B1172386) Complexation: Encapsulating this compound in a cyclodextrin molecule can enhance its solubility and stability in complex biological media. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound by adjusting the pH.
Materials:
-
This compound
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh out 8.31 mg of this compound (MW: 83.09 g/mol ) for a 10 mL final volume.
-
Add the this compound to a volumetric flask containing approximately 8 mL of deionized water.
-
Place the flask on a stir plate and begin stirring.
-
Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding acid until the this compound is fully dissolved and the pH is in the desired acidic range (e.g., pH 4-5).
-
Once the solid is completely dissolved, bring the final volume to 10 mL with deionized water.
-
Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any undissolved particulates.
Protocol 2: Solubilization using a Co-solvent (DMSO)
This protocol details the preparation of a 100 mM stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)[8][9]
-
Vortex mixer
Procedure:
-
Preparation of 100 mM Stock Solution:
-
Weigh out 8.31 mg of this compound.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be used to aid dissolution.[10]
-
-
Dilution into Aqueous Buffer:
-
To prepare a 1 mM working solution, add 990 µL of your aqueous buffer to a microcentrifuge tube.
-
While vortexing the buffer, add 10 µL of the 100 mM this compound stock solution dropwise.
-
Continue vortexing for a few seconds to ensure the solution is homogenous.
-
Visually inspect for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Protocol 3: Solubility Enhancement with β-Cyclodextrin
This protocol is based on a method used for a similar compound, 3-amino-5-methyl pyrazole (B372694), and can be adapted for this compound to improve its aqueous solubility.[11][12]
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Ethanol
-
Stir plate and stir bar
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Prepare a β-Cyclodextrin Solution: Dissolve an equimolar amount of β-cyclodextrin in deionized water with stirring. For example, to complex 10 mg of this compound (0.12 mmol), you would use approximately 136 mg of β-Cyclodextrin (MW: ~1135 g/mol ).
-
Prepare a this compound Solution: Dissolve the this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the ethanolic solution of this compound to the stirring aqueous solution of β-cyclodextrin.
-
Stirring: Continue to stir the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.[11]
-
Isolation: If a precipitate forms, it is likely the inclusion complex. Collect the solid by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold water or ether to remove any uncomplexed material and then dry under vacuum.[11]
Data Summary
| Solvent | Solubility | Reference(s) |
| Water | Described as "soluble", "very soluble", and "moderate". Solubility is pH-dependent. | [1][2][3] |
| Methanol | Soluble | [1][4] |
| Ethanol | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Phosphate Buffered Saline (PBS, pH 7.4) | Expected to have low solubility. | General knowledge for aromatic amines |
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow for troubleshooting common solubility issues with this compound.
Mechanism of Solubility Enhancement by pH Adjustment
References
- 1. This compound CAS#: 1820-80-0 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. Cas 1820-80-0,this compound | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1820-80-0 [chemicalbook.com]
- 7. This compound Hydrochloride | CAS 34045-29-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. protocols.io [protocols.io]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
preventing the formation of isomeric byproducts of 3-Aminopyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of isomeric byproducts during the synthesis of 3-aminopyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the common isomeric byproducts?
A1: The two most common and versatile methods for synthesizing 3-aminopyrazoles involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound.[1] The primary starting materials are:
-
β-Ketonitriles: These react with hydrazines, typically forming an intermediate hydrazone that then cyclizes to the aminopyrazole.[1]
-
α,β-Unsaturated Nitriles: These compounds, particularly those with a leaving group at the β-position (e.g., 3-alkoxyacrylonitriles), also react with hydrazines to yield aminopyrazoles.[2]
The most common isomeric byproduct is 5-aminopyrazole . The formation of a mixture of this compound and 5-aminopyrazole is a significant challenge, especially when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine), as the two nitrogen atoms of the hydrazine have different nucleophilicity.[1]
Q2: How can I control the regioselectivity of the reaction to favor the formation of this compound?
A2: The regioselectivity of the reaction can be controlled by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.[1][2]
-
Kinetic Control: To selectively synthesize the this compound isomer, the reaction should be run under kinetic control. This typically involves using a strong base, such as sodium ethoxide, in an alcohol solvent at a low temperature (e.g., 0°C). These conditions favor the faster-forming, but thermodynamically less stable, 3-amino isomer.[1][2]
-
Thermodynamic Control: Conversely, to favor the 5-aminopyrazole isomer, the reaction should be run under thermodynamic control. This is achieved by using neutral or acidic conditions (e.g., acetic acid in toluene) at elevated temperatures. These conditions allow the initial products to equilibrate to the more thermodynamically stable 5-amino isomer.[1][2]
Q3: What other side products might I encounter during the synthesis of this compound?
A3: Besides the 5-aminopyrazole isomer, other potential side products include:
-
Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]
-
N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated byproduct.[1]
-
Further Reaction Products: 5-Aminopyrazoles are versatile and can sometimes react further with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]
Q4: How can I confirm the identity and purity of my this compound product and quantify the isomeric ratio?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can often distinguish between the 3-amino and 5-amino isomers based on the chemical shifts and coupling patterns of the pyrazole (B372694) ring protons. For unambiguous structure determination, 2D NMR techniques like 1H-15N HMBC can be very powerful.[1]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods for separating and quantifying the isomeric mixture. Developing a robust chromatographic method is key to accurately determining the isomeric ratio.[3]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product and its fragments, helping to confirm the identity of the desired product and any byproducts.[4]
-
Single-Crystal X-ray Diffraction: Provides definitive structural proof of the isolated isomer.[1]
Troubleshooting Guides
Issue: My reaction is producing a mixture of this compound and 5-aminopyrazole isomers.
This is the most common challenge in this compound synthesis. The following guide will help you troubleshoot and optimize your reaction to favor the desired this compound isomer.
Data Presentation: Influence of Reaction Conditions on Isomer Ratio
The following table summarizes the effect of reaction conditions on the regioselectivity of aminopyrazole synthesis from various starting materials.
| Starting Material (Acrylonitrile) | Hydrazine | Conditions | This compound:5-Aminopyrazole Ratio | Reference |
| 3-Methoxyacrylonitrile | Phenylhydrazine | EtONa, EtOH | 85:15 | [2] |
| 3-Methoxyacrylonitrile | Phenylhydrazine | AcOH, Toluene | 10:90 | [2] |
| Ethyl 2-cyano-3-ethoxyacrylate | Methylhydrazine | EtONa, EtOH, 0°C | Kinetically Favored | [2] |
| Ethyl 2-cyano-3-ethoxyacrylate | Methylhydrazine | EtOH, 70°C | Thermodynamically Favored | [2] |
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 1-Alkyl-3-aminopyrazoles
This protocol is designed to favor the formation of the this compound isomer.
Materials:
-
3-Alkoxyacrylonitrile (1.0 eq)
-
Substituted alkylhydrazine (1.0 eq)
-
Anhydrous ethanol (B145695)
-
Sodium metal (1.2 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (to make a 0.5 M solution). Cool the solution to 0°C in an ice bath.
-
Reactant Addition: To the cold sodium ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]
Protocol 2: Thermodynamically Controlled Synthesis of 1-Aryl-5-aminopyrazoles
This protocol is provided for comparison and favors the formation of the 5-aminopyrazole isomer.
Materials:
-
β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)
-
Substituted arylhydrazine (1.1 eq)
-
Toluene (0.2 M)
-
Glacial acetic acid (0.1 eq)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene. Add the substituted arylhydrazine (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C). Monitor the reaction by TLC until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel in a microwave reactor at 120-140°C for 10-30 minutes.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for 3- and 5-aminopyrazole formation.
Caption: Troubleshooting workflow for isomeric byproduct formation.
References
analytical techniques to confirm 3-Aminopyrazole regiochemistry
Welcome to the technical support center for the analysis of 3-aminopyrazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on confirming the regiochemistry of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in synthesizing N-substituted 3-aminopyrazoles?
A1: The primary challenge is the frequent formation of a mixture of regioisomers: the desired N-substituted this compound and the isomeric N-substituted 5-aminopyrazole.[1][2] The regioselectivity of the cyclization reaction is highly sensitive to the reaction conditions.[1][3]
Q2: How can I control the regioselectivity of the synthesis to favor the this compound isomer?
A2: Kinetically controlled conditions typically favor the formation of the this compound isomer. This can often be achieved by using a strong base like sodium ethoxide in ethanol (B145695) at a low temperature (e.g., 0 °C).[2][3]
Q3: What conditions favor the formation of the 5-aminopyrazole regioisomer?
A3: Thermodynamically controlled conditions generally yield the 5-aminopyrazole as the major product.[2] These conditions often involve heating the reaction in a neutral or acidic solvent, such as ethanol or acetic acid in toluene, sometimes with microwave assistance to reduce reaction times.[2][3]
Q4: Which analytical techniques are definitive for confirming the regiochemistry of my product?
A4: While 1D NMR (¹H and ¹³C) and mass spectrometry are essential initial checks, unambiguous confirmation often requires more advanced techniques. Two-dimensional (2D) NMR experiments, particularly ¹H-¹⁵N HMBC, are powerful for determining the connectivity between the substituted nitrogen and the pyrazole (B372694) ring.[1][4] Single-crystal X-ray diffraction provides the most definitive structural proof when a suitable crystal can be obtained.[1][5]
Q5: What are the expected tautomeric forms of this compound?
A5: this compound can exist in different tautomeric forms due to proton migration. The two primary forms are the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole.[6][7] Computational studies suggest that the this compound tautomer is generally more stable.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Ambiguous ¹H NMR Spectrum | - Overlapping signals. - Presence of both regioisomers.[4] - Tautomerism.[6] | - Run 2D NMR experiments like COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivities. - Perform NOE or NOESY experiments to identify through-space correlations, which can help distinguish isomers. - Use a different NMR solvent to potentially resolve tautomeric forms or improve signal separation. |
| Inconclusive Mass Spectrometry Data | - Regioisomers have the same mass and may show similar fragmentation patterns. | - While not definitive for regiochemistry, MS confirms the correct molecular weight.[8] Use tandem MS (MS/MS) to see if subtle differences in fragmentation can be observed. However, rely on NMR or X-ray crystallography for confirmation. |
| Inability to Separate Regioisomers | - The 3-amino and 5-amino isomers often have very similar polarities.[1] | - Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases). - Consider derivatization of the mixture to create compounds with different physical properties that may be easier to separate. - The most effective approach is to optimize the initial reaction for higher regioselectivity to avoid difficult separations.[1] |
| Difficulty Obtaining Crystals for X-ray Analysis | - The compound may be an oil or may not readily form high-quality single crystals. | - Attempt recrystallization from a variety of different solvents or solvent mixtures. - Try slow evaporation, vapor diffusion, or cooling crystallization methods. - If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride) which may have better crystallization properties. |
Key Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish between this compound and 5-aminopyrazole regioisomers using 1D and 2D NMR techniques.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum. For N-substituted pyrazoles, the chemical shifts of the pyrazole ring protons (H4 and H5 for the 3-amino isomer; H3 and H4 for the 5-amino isomer) will be different.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the pyrazole ring carbons will differ between the two isomers.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For an N1-substituted this compound: Look for a correlation between the substituent on N1 and the C5 carbon of the pyrazole ring.
-
For an N1-substituted 5-aminopyrazole: Look for a correlation between the N1-substituent and the C4 carbon.
-
-
2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. For N-substituted isomers, a NOE between the protons of the N1-substituent and the H5 proton can indicate a this compound structure.
-
¹H-¹⁵N HMBC: If available, this is a very powerful technique that directly shows the correlation between a substituent on a nitrogen and the nitrogen atom itself, providing unambiguous evidence of the substitution pattern.[4][9]
Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous, three-dimensional structure of the aminopyrazole derivative.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[10] A beam of monochromatic X-rays is directed at the crystal.[11]
-
Diffraction Pattern: The crystal diffracts the X-rays, creating a unique pattern of reflections that are collected by a detector.[11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[11] The electron density map is calculated from the reflection intensities, and from this, the positions of the atoms in the crystal lattice are determined and refined to generate the final molecular structure.[10][11]
Quantitative Data Summary
The following tables provide representative NMR chemical shift data to aid in the identification of this compound versus 5-aminopyrazole regioisomers. Note that absolute values will vary depending on the specific substituents and the solvent used.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for N-Phenyl Aminopyrazole Isomers in CDCl₃
| Proton | 1-Phenyl-3-aminopyrazole | 1-Phenyl-5-aminopyrazole |
| H4 | ~6.0 - 6.5 | ~5.8 - 6.2 |
| H5 | ~7.2 - 7.6 | - |
| H3 | - | ~7.4 - 7.8 |
| NH₂ | ~3.5 - 4.5 | ~4.0 - 5.0 |
| Aromatic-H | ~7.0 - 7.5 | ~7.0 - 7.5 |
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for N-Phenyl Aminopyrazole Isomers in CDCl₃
| Carbon | 1-Phenyl-3-aminopyrazole | 1-Phenyl-5-aminopyrazole |
| C3 | ~150 - 155 | ~140 - 145 |
| C4 | ~95 - 100 | ~90 - 95 |
| C5 | ~130 - 135 | ~150 - 155 |
| Aromatic-C | ~120 - 140 | ~120 - 140 |
Visual Guides
The following diagrams illustrate the key concepts for distinguishing between the 3- and 5-aminopyrazole regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix | MDPI [mdpi.com]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Aminopyrazole
For researchers, scientists, and professionals in drug development, the synthesis of 3-aminopyrazole, a crucial heterocyclic building block, is of significant interest. This guide provides an objective comparison of five prominent synthetic routes to this compound, complete with experimental data, detailed protocols, and mechanistic pathway visualizations to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The choice of a synthetic route to this compound is often dictated by factors such as starting material availability, desired purity, scalability, and reaction conditions. The following table summarizes the key quantitative data for five common methods.
| Synthetic Route | Starting Materials | Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| 1. From β-Ketonitrile | 3-Oxo-3-phenylpropanenitrile | Hydrazine (B178648), Acetic Acid, Ethanol (B145695) | 24 hours | 60 | ~82%¹ |
| 2. From α,β-Unsaturated Nitrile | 2-Chloroacrylonitrile (B132963) | Hydrazine Hydrate (B1144303), K₂CO₃, Water, Ethyl Acetate (B1210297) | ~2.5 hours + overnight | Ambient, then 40-50 | 70%[1] |
| 3. From Dihalonitrile | 2,3-Dichloropropionitrile | Hydrazine Hydrate, K₂CO₃, Water, Ethyl Acetate/Ether | Several hours + 24 hours | Ambient, then 50-60 | 68%[1] |
| 4. From β-Cyanoethylhydrazine | Acrylonitrile (B1666552), Hydrazine Hydrate | H₂SO₄, Ethanol, p-toluenesulfonyl chloride, Benzene, NaOH | Multi-step | 30-35, then 88-90, then 18-25 | 93-99% (final step)[2] |
| 5. From Isoxazole (B147169) | Isoxazole | Hydrazine, DMSO | 15 hours | 90 | 74-92%[3][4] |
¹Yield reported for 3-phenyl-1H-pyrazol-5-amine; a representative example of this synthetic route.
Experimental Protocols
Route 1: From β-Ketonitrile (Example with 3-Oxo-3-phenylpropanenitrile)
This method is one of the most common approaches to substituted and unsubstituted 3-aminopyrazoles, involving the condensation of a β-ketonitrile with hydrazine.[3][5]
Procedure:
-
A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in 3 mL of anhydrous ethanol is prepared.
-
The mixture is heated at 60°C for 24 hours.[6]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution.
-
The organic layer is then washed with brine, dried over MgSO₄, filtered, and the solvent is evaporated.
-
The resulting solid is washed with ethyl ether and dried in vacuo to yield the product.[6]
Route 2: From α,β-Unsaturated Nitrile (2-Chloroacrylonitrile)
This route offers a direct, one-pot synthesis of this compound from a readily available α,β-unsaturated nitrile.[1]
Procedure:
-
To a solution of potassium carbonate (140 g, 1 mole) in 400 ml of water, add hydrazine hydrate (55 g, 1.1 mole).
-
While stirring vigorously and cooling (5-10°C), 2-chloroacrylonitrile (87.5 g, 1 mole) is added dropwise under a nitrogen atmosphere over one hour.
-
Stirring is continued for another hour at ambient temperature, followed by 90 minutes at 40-50°C.
-
The reaction mixture is allowed to stand overnight.
-
The product is extracted with ethyl acetate for 24 hours.
-
The crude product is obtained after solvent removal and purified by high vacuum distillation to yield this compound (58 g, 70%).[1]
Route 3: From Dihalonitrile (2,3-Dichloropropionitrile)
Similar to the α,β-unsaturated nitrile route, this method provides a one-pot synthesis, starting from a dihalogenated propionitrile.[1]
Procedure:
-
Hydrazine hydrate (55 g, 1.1 moles) is added to a solution of potassium carbonate (285 g, 2.06 moles) in 400 ml of water.
-
2,3-dichloropropionitrile (123 g, 1 mole) is then added dropwise at 10-20°C with vigorous stirring.
-
The mixture is stirred for several hours at ambient temperature, followed by 24 hours at 50-60°C.
-
After cooling, the precipitated salts are filtered off.
-
The filtrate is extracted with ether (48 hours) or ethyl acetate (24 hours).
-
The solvent is distilled off, and the remaining crude oil is purified by high vacuum distillation to give this compound (56 g, 68%).[1]
Route 4: From β-Cyanoethylhydrazine
This multi-step synthesis, detailed in Organic Syntheses, is a reliable method that provides high yields of this compound.[2]
Step A: Synthesis of β-Cyanoethylhydrazine
-
To 72% aqueous hydrazine hydrate (417 g, 6.00 moles), acrylonitrile (318 g, 6.00 moles) is gradually added over 2 hours, maintaining the temperature at 30-35°C.
-
Water is removed by distillation at 40 mm Hg to yield β-cyanoethylhydrazine (96-100%).[2]
Step B: Synthesis of 3-Amino-3-pyrazoline sulfate (B86663)
-
To 95% sulfuric acid (308 g, 3.0 moles), absolute ethanol (450 ml) is added dropwise, maintaining the temperature at 35°C.
-
A solution of β-cyanoethylhydrazine (85.1 g, 1.00 mole) in absolute ethanol (50 ml) is added with vigorous stirring. The temperature will rise to 88-90°C.
-
The mixture is held at this temperature for 3 minutes until crystallization begins, then gradually cooled to 25°C over an hour and left to stand for 15-20 hours.
-
The crystals are collected by filtration and washed to yield 3-amino-3-pyrazoline sulfate (97-100%).[2]
Step C and D: Synthesis of 3(5)-Aminopyrazole
-
The 3-amino-3-pyrazoline sulfate is converted to 3-imino-1-(p-tolylsulfonyl)pyrazolidine using p-toluenesulfonyl chloride.
-
This intermediate is then hydrolyzed with aqueous sodium hydroxide. The water is removed under reduced pressure, and 3(5)-aminopyrazole is extracted with isopropyl alcohol, yielding the final product (93-99%).[2]
Route 5: From Isoxazole
This synthetic strategy involves the ring-opening of an isoxazole precursor with hydrazine, followed by recyclization to form the pyrazole (B372694) ring.[3][4]
Procedure:
-
Isoxazole is treated with hydrazine in dimethyl sulfoxide (B87167) (DMSO).
-
The reaction mixture is heated to 90°C for approximately 15 hours.[4]
-
This one-step procedure leads to a ring-opening and subsequent ring-closing sequence to form this compound.[3]
-
The product is isolated and purified, with yields reported in the range of 74-92%.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways for the described synthetic routes.
Caption: Mechanism of this compound synthesis from β-Ketonitriles.
Caption: Mechanism of this compound synthesis from α,β-Unsaturated Nitriles.
Caption: Mechanism of this compound synthesis from Dihalonitriles.
Caption: Key transformations in the synthesis from β-Cyanoethylhydrazine.
Caption: Mechanism of this compound synthesis from Isoxazoles.
References
- 1. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
The 3-Aminopyrazole Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibitors
The 3-aminopyrazole core has emerged as a highly successful and versatile scaffold in the design of kinase inhibitors, leading to the development of numerous potent and selective drug candidates targeting a variety of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of this compound-based inhibitors against other chemical scaffolds, supported by experimental data, to validate its utility for researchers, scientists, and drug development professionals.
A Versatile Kinase Hinge-Binding Motif
The this compound scaffold serves as an excellent bioisostere for the adenine (B156593) base of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This interaction is crucial for the potent inhibition of kinase activity. The adaptability of the pyrazole (B372694) ring and the exocyclic amine allows for substitutions that can enhance potency, improve selectivity, and fine-tune physicochemical properties.
Comparative Performance Analysis
To objectively assess the performance of the this compound scaffold, we have compiled and compared in vitro and cellular activity data for inhibitors targeting several key kinase families.
Cyclin-Dependent Kinases (CDKs)
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The this compound scaffold has been successfully employed in the development of potent CDK inhibitors.
| Compound | Scaffold | Target(s) | IC50 (nM) | Cell Proliferation IC50 (µM) |
| AT7519 | This compound | CDK1, 2, 4, 5, 9 | 210, 47, 100, 13, <10 respectively[1][2] | 0.04 - 0.94[2][3] |
| PNU-292137 | This compound | CDK2/cyclin A | 37[4] | Not Reported |
| PHA-533533 | This compound | CDK2/cyclin A | 31 (Ki)[5] | Sub-micromolar[5] |
| Roscovitine (Seliciclib) | Purine | CDK1, 2, 5 | 650, 700, 200 respectively[6][7] | ~16[8] |
Table 1: Comparison of this compound-based and other CDK inhibitors. The data indicates that this compound-based inhibitors like AT7519 exhibit potent, low nanomolar inhibition of multiple CDKs and translate this activity to effective inhibition of cancer cell proliferation in the sub-micromolar range, comparing favorably with other scaffolds like the purine-based roscovitine.
c-Jun N-terminal Kinase 3 (JNK3)
JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is primarily expressed in the brain, making it a promising target for neurodegenerative diseases.
| Compound | Scaffold | Target | IC50 (nM) | Selectivity over p38α |
| SR-3576 | This compound | JNK3 | 7[9] | >2800-fold[9] |
| Compound 26k | This compound | JNK3 | <1[10] | >20,000-fold[10] |
| SR-3737 | Indazole | JNK3 | 12[9] | ~0.25-fold (3 nM for p38)[9] |
Table 2: Comparison of this compound-based and Indazole-based JNK3 inhibitors. this compound derivatives demonstrate exceptional potency and, critically, high selectivity for JNK3 over the closely related p38α kinase, a significant challenge in JNK inhibitor development.[9][10]
Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is a driver in various cancers. The this compound scaffold has been utilized to develop inhibitors that are effective against both wild-type and drug-resistant mutant forms of FGFR.
| Compound | Scaffold | Target(s) | IC50 (nM) |
| Aminopyrazole Covalent Inhibitor | This compound | FGFR2/3 (WT & Mutant) | Potent activity[11][12] |
| Infigratinib (B612010) (BGJ398) | 3,5-dimethoxyphenyl-pyrimidine | FGFR1, 2, 3 | 0.9, 1.4, 1 respectively[13][14][15] |
Table 3: Comparison of this compound-based and other FGFR inhibitors. While direct IC50 values for the novel aminopyrazole covalent inhibitors are not specified in the initial reports, their potent activity against gatekeeper mutants highlights a key advantage of this adaptable scaffold.[11][12]
AXL Receptor Tyrosine Kinase
AXL is a receptor tyrosine kinase implicated in cancer progression, metastasis, and drug resistance.
| Compound | Scaffold | Target | IC50 (nM) |
| Compound 6li | This compound | AXL | 1.6[16][17] |
| Bemcentinib (BGB324/R428) | Pyrrolo-pyrimidine | AXL | 14[18][19] |
Table 4: Comparison of a this compound-based and a Pyrrolo-pyrimidine-based AXL inhibitor. The this compound derivative, compound 6li, shows significantly higher potency in enzymatic assays compared to the well-characterized AXL inhibitor, Bemcentinib.[16][17][18][19]
Spleen Tyrosine Kinase (SYK)
SYK is a non-receptor tyrosine kinase that plays a crucial role in immune signaling and is a target for inflammatory diseases and hematological malignancies.
| Compound | Scaffold | Target | IC50 (nM) |
| Compound 6h | This compound | SYK | Promising Inhibition[20] |
| Fostamatinib (R406) | Pyrimidine | SYK | 41[21][22][23] |
Table 5: Comparison of a this compound-based and a Pyrimidine-based SYK inhibitor. While a specific IC50 for compound 6h is not provided, its promising enzymatic and cellular activity validates the utility of the this compound scaffold for targeting SYK.[20]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Activity Assay (Generic)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the purified kinase enzyme and its specific substrate in the kinase buffer to desired concentrations.
-
Prepare a stock solution of the test compound (e.g., in 100% DMSO) and create a serial dilution series.
-
Prepare an ATP solution in kinase buffer at a concentration typically near the Km for the specific kinase.
-
-
Assay Procedure :
-
In a 96-well or 384-well plate, add the serially diluted test compound. Include wells with DMSO only as a negative control.
-
Add the diluted kinase enzyme to each well.
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection :
-
Stop the reaction and quantify the kinase activity. This can be done through various methods, such as:
-
Radiometric assays : Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™) : Quantifying the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence Resonance Energy Transfer (FRET) : Using a labeled substrate where phosphorylation by the kinase alters the FRET signal.
-
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation/Viability Assay
This protocol outlines a general method to assess the effect of a kinase inhibitor on the growth of cancer cell lines.
-
Cell Culture :
-
Culture the desired cancer cell line in appropriate media and conditions.
-
-
Assay Procedure :
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include wells with DMSO only as a negative control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Detection :
-
Measure cell viability using a suitable assay, such as:
-
MTS/MTT assay : A colorimetric assay where a tetrazolium salt is reduced by metabolically active cells to a colored formazan (B1609692) product.
-
CellTiter-Glo® Luminescent Cell Viability Assay : Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
-
Data Analysis :
-
Normalize the data to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological systems and experimental processes is essential for a clear understanding of the role of these kinase inhibitors.
Caption: A generalized workflow for the validation of a kinase inhibitor from the initial scaffold to a lead compound.
Caption: Simplified CDK signaling pathway and the inhibitory action of this compound-based compounds.
Caption: The JNK3 signaling cascade leading to apoptosis and its inhibition by this compound derivatives.
Caption: Overview of FGFR signaling pathways in cancer and their inhibition by this compound-based drugs.
Caption: The GAS6-AXL signaling axis promoting cancer cell motility and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3fi2 - Crystal structure of JNK3 with amino-pyrazole inhibitor, SR-3451 - Summary - Protein Data Bank Japan [pdbj.org]
- 10. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. infigratinib [drugcentral.org]
- 15. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of this compound Derivatives as New Potent and Orally Bioavailable AXL Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study on the Reactivity of 3-Aminopyrazole and 5-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazoles are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their utility stems from the presence of multiple reactive sites, allowing for the construction of complex molecular architectures, particularly fused heterocyclic systems. Among the various isomers, 3-aminopyrazole and 5-aminopyrazole are the most extensively studied. Although they are tautomers and can interconvert, their distinct electronic and steric properties lead to significant differences in their chemical reactivity. Understanding these differences is paramount for designing efficient synthetic routes and for the targeted development of novel therapeutic agents.
This guide provides an objective comparison of the reactivity of this compound and 5-aminopyrazole, supported by experimental data from the literature. We will delve into their behavior in key chemical transformations, including electrophilic substitution, N-alkylation, and cyclocondensation reactions.
Theoretical Background: Tautomerism and Electronic Properties
This compound and 5-aminopyrazole exist in a tautomeric equilibrium. Theoretical studies, supported by experimental data from matrix isolation infrared spectroscopy, indicate that the this compound tautomer is generally more stable than the 5-aminopyrazole form. This difference in stability, along with the distinct electronic distribution in each isomer, governs their reactivity.
The reactivity of aminopyrazoles is dictated by the nucleophilicity of the two ring nitrogen atoms (N1 and N2) and the exocyclic amino group. In 5-aminopyrazole, the nucleophilic order is generally considered to be the exocyclic 5-NH2 group, followed by the endocyclic N1-H, and finally the C4 position of the pyrazole (B372694) ring.[1][2] This makes the exocyclic amino group a primary site for reactions with electrophiles. Conversely, in this compound, the proximity of the amino group to the ring nitrogens influences the electron distribution and steric accessibility, leading to different regiochemical outcomes in its reactions.
Comparative Reactivity in Key Chemical Transformations
The differential reactivity of this compound and 5-aminopyrazole is most evident in their reactions with electrophiles, particularly in cyclocondensation reactions which are pivotal for the synthesis of fused heterocyclic systems of medicinal importance.
Cyclocondensation Reactions with 1,3-Dielectrophiles
The reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a cornerstone for the synthesis of fused pyrazole derivatives. A significant distinction in the reactivity of this compound and 5-aminopyrazole is the type of fused ring system they predominantly form.
-
This compound typically reacts with 1,3-dielectrophiles to yield pyrazolo[1,5-a]pyrimidines . In this reaction, the initial nucleophilic attack occurs from the endocyclic N1 nitrogen, followed by cyclization involving the exocyclic 3-amino group.[3][4][5]
-
5-Aminopyrazole , on the other hand, predominantly forms pyrazolo[3,4-b]pyridines upon reaction with 1,3-dielectrophiles.[1][6] This outcome results from the initial reaction of the more nucleophilic exocyclic 5-amino group, followed by cyclization at the C4 position of the pyrazole ring.
This divergent reactivity provides a reliable strategy for the selective synthesis of these two important classes of fused heterocycles.
Diagram: Comparative Cyclocondensation Pathways
Caption: Divergent cyclocondensation pathways of aminopyrazole isomers.
Table 1: Comparison of Cyclocondensation Reactions
| Feature | This compound | 5-Aminopyrazole |
| Primary Nucleophilic Site | Endocyclic N1-H | Exocyclic 5-NH2 |
| Major Product | Pyrazolo[1,5-a]pyrimidines | Pyrazolo[3,4-b]pyridines |
| Reaction Pathway | Initial attack by ring nitrogen, followed by cyclization of the exocyclic amino group. | Initial attack by exocyclic amino group, followed by electrophilic substitution at the C4 position of the ring. |
| Representative Yields | 70-95% | 65-90% |
Note: Yields are generalized from literature and can vary significantly based on substrates and reaction conditions.
N-Alkylation
The alkylation of aminopyrazoles can occur at the endocyclic nitrogens or the exocyclic amino group. The regioselectivity of this reaction is influenced by the isomer, the alkylating agent, and the reaction conditions.
For 5-aminopyrazole , alkylation often occurs preferentially at the N1 position, particularly with less bulky alkylating agents. However, reactions can also lead to mixtures of N1 and N2 alkylated products. Alkylation of the exocyclic amino group is less common unless the ring nitrogens are protected.
For This compound , the situation is more complex due to the proximity of the amino group to both ring nitrogens. The outcome of N-alkylation is highly dependent on the steric and electronic nature of the substituents on both the pyrazole ring and the alkylating agent.
Diazotization
Diazotization of the exocyclic amino group to form a diazonium salt is a key transformation for further functionalization. Both this compound and 5-aminopyrazole can undergo diazotization. The resulting diazonium salts are versatile intermediates for the synthesis of a wide range of pyrazole derivatives through coupling reactions. The stability and reactivity of the diazonium salts derived from each isomer can differ, influencing the efficiency of subsequent coupling reactions.
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines from this compound
A mixture of this compound (1.0 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) in glacial acetic acid (5 mL) is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol (B145695), and dried under vacuum to afford the desired pyrazolo[1,5-a]pyrimidine.[3]
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole
To a solution of 5-aminopyrazole (1.0 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) in ethanol (10 mL), a catalytic amount of piperidine (B6355638) (2-3 drops) is added. The mixture is heated at reflux for 6-8 hours. Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure pyrazolo[3,4-b]pyridine.[1][6]
Diagram: Experimental Workflow for Comparative Synthesis
Caption: Workflow for synthesizing distinct fused heterocycles.
Conclusion
The reactivity of this compound and 5-aminopyrazole, while both serving as valuable synthons, exhibits significant and predictable differences. The most notable distinction lies in their cyclocondensation reactions with 1,3-dielectrophiles, where this compound preferentially forms pyrazolo[1,5-a]pyrimidines and 5-aminopyrazole yields pyrazolo[3,4-b]pyridines. These divergent reaction pathways are a direct consequence of the interplay between the electronic properties and steric environment of the nucleophilic centers in each isomer. A thorough understanding of these reactivity patterns is essential for the rational design of synthetic strategies targeting specific fused pyrazole scaffolds, which are of high interest in the development of new pharmaceuticals. Further kinetic and computational studies will undoubtedly provide deeper insights into the subtle factors governing the reactivity of these important heterocyclic building blocks.
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3-Aminopyrazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrazole scaffold has emerged as a privileged structure in the development of kinase inhibitors, leading to a diverse array of compounds targeting various arms of the human kinome. A critical attribute for the clinical success and utility of these inhibitors as research tools is their selectivity. This guide provides an objective comparison of the selectivity profiles of four exemplary this compound-based inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profiles
The following tables summarize the inhibitory activity (IC50) of selected this compound-based compounds against their primary targets and a panel of off-target kinases. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Inhibitory Activity (IC50 in nM) of Selected this compound-Based Kinase Inhibitors
| Kinase Target | SR-3576 (JNK3) | AT7519 (multi-CDK) | NIK Inhibitor (3a) | FGFR2/3 Inhibitor (cpd 19) |
| Primary Target(s) | ||||
| JNK3 | 7[1][2][3][4][5] | - | - | - |
| CDK1 | - | 210[4][6] | - | - |
| CDK2 | - | 47[4][6] | - | - |
| CDK4 | - | 100[4][6] | - | - |
| CDK5 | - | <10 | - | - |
| CDK6 | - | 170[4][6] | - | - |
| CDK9 | - | <10[4][6] | - | - |
| NIK | - | - | 8400[7][8][9] | - |
| FGFR2 | - | - | - | 1.8[10] |
| FGFR3 | - | - | - | 2.0[10] |
| Selected Off-Targets | ||||
| JNK1 | 170[3] | - | - | - |
| p38α | >20,000[1][2][4] | - | >100,000[7] | - |
| GSK3β | - | 89[1][11] | - | - |
| IKKβ | - | - | >100,000[7] | - |
| IKKα | - | - | >100,000[7] | - |
| IKKε | - | - | >100,000[7] | - |
| FGFR1 | - | - | - | 27[10] |
| FGFR4 | - | - | - | 157[10] |
| 44-Kinase Panel | - | - | >100,000 (for all)[7][9] | - |
Note: A lower IC50 value indicates higher potency. "-" indicates that data was not available in the reviewed sources.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the assessment of inhibitor selectivity. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these inhibitors and the general workflows of selectivity assays.
Caption: JNK3 signaling pathway targeted by SR-3576.
Caption: Cell cycle regulation by CDKs inhibited by AT7519.
Caption: General workflow for KINOMEscan selectivity profiling.
Detailed Experimental Protocols
The assessment of inhibitor selectivity relies on robust and well-defined experimental methods. Below are detailed protocols for key assays cited in this guide.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase substrate, providing a direct measure of kinase activity.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., histone H1 for CDKs, myelin basic protein for JNKs), and the this compound inhibitor at various concentrations in a kinase buffer (e.g., MOPS, MgCl2, DTT).
-
Reaction Initiation: Start the reaction by adding a solution of [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) which captures the phosphorylated substrate. Wash the filters to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
-
Cell Treatment: Treat intact cells with the this compound inhibitor or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Detect the amount of soluble target protein in the supernatant using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
KINOMEscan™ Selectivity Profiling
This is a high-throughput competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Assay Principle: The assay involves a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Output: The results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound, or as a dissociation constant (Kd). This provides a comprehensive selectivity profile across the kinome.
Conclusion
The this compound scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by the comparative data, subtle structural modifications can significantly alter the selectivity profile of these compounds. SR-3576 exemplifies a highly selective inhibitor for JNK3, while AT7519 demonstrates multi-CDK inhibitory activity. The NIK inhibitor 3a showcases remarkable selectivity across a panel of 44 kinases, and compound 19 is a potent dual inhibitor of FGFR2 and FGFR3. The rigorous application of the described experimental methodologies is paramount for the accurate assessment of inhibitor selectivity, which is essential for advancing these promising compounds in both basic research and clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SR-3576, 5MG | Labscoop [labscoop.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Aminopyrazole Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 3-aminopyrazole scaffold is a privileged structure in kinase inhibitor design, giving rise to both highly selective and broadly active compounds. This guide provides a comparative analysis of the cross-reactivity profiles of notable this compound-based kinase inhibitors, supported by experimental data and detailed methodologies to aid in the interpretation and design of future research.
The therapeutic efficacy and potential toxicity of kinase inhibitors are intrinsically linked to their selectivity. While targeting a specific kinase responsible for a disease state is often the primary goal, off-target effects can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The this compound core has proven to be a versatile starting point for the development of inhibitors against a range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Modifications to this central scaffold can dramatically alter the inhibitor's interaction with the ATP-binding pocket, thereby dictating its kinome-wide selectivity.[1]
This guide will delve into the cross-reactivity profiles of representative this compound kinase inhibitors, present the data in a clear, comparative format, and provide detailed protocols for the key experimental techniques used to generate these profiles.
Comparative Kinase Inhibition Profiles
To effectively compare the cross-reactivity of this compound kinase inhibitors, quantitative data is essential. The following tables summarize the inhibitory activity of a promiscuous inhibitor alongside a more selective derivative, highlighting how chemical modifications can refine the selectivity profile.
Table 1: Comparative Kinase Inhibition at 1 µM Concentration
This table showcases the percentage of inhibition of a broad, non-selective this compound inhibitor (Inhibitor 1) versus a selective derivative (Inhibitor 43d) at a single high concentration to identify primary and off-target interactions across the kinome.[3][4]
| Kinase Target | Inhibitor 1 (% Inhibition)[4] | Inhibitor 43d (% Inhibition) |
| CDK16 | >99 | >95 |
| CDK2 | >99 | <10 |
| CDK5 | >99 | <10 |
| JNK3 | >99 | <10 |
| VRK1 | >99 | Not Reported |
| STK17B | >99 | Not Reported |
| c-Src | >99 | Not Reported |
| ABL | >99 | <10 |
| DDR1 | >99 | Not Reported |
| NQO2 | >99 | Not Reported |
| Selectivity Score (S10) | 0.94 (337/359 kinases) | Significantly more selective |
Data for Inhibitor 1 is derived from a kinome-wide screen.[4] Data for Inhibitor 43d is based on its reported high selectivity for the PCTAIRE subfamily.[5]
Table 2: Comparative Potency (IC50/EC50/Kd) of this compound Inhibitors
This table provides a more detailed comparison of the potency of different this compound derivatives against their primary targets and key off-targets.
| Inhibitor | Primary Target(s) | Potency (nM) | Key Off-Targets | Potency (nM) |
| Inhibitor 1 [4] | CDK2 | Kd = 4.6 | JNK3 | Kd = 26.1 |
| CDK5 | Kd = 27.6 | Multiple | Broad Activity | |
| Inhibitor 43d [5] | CDK16 | EC50 = 33 | Other PCTAIRE/PFTAIRE kinases | EC50 = 20-180 |
| Other CDKs | Low Activity | |||
| SR-3576 [6] | JNK3 | IC50 = 7 | p38 | IC50 > 20,000 |
| FGFR Inhibitor 19 [2] | FGFR2/3 (wild-type & mutant) | IC50 < 100 (cellular) | FGFR4 | Some selectivity |
Experimental Protocols for Cross-Reactivity Profiling
The data presented above is generated using sophisticated and rigorous experimental techniques. Understanding these methodologies is crucial for interpreting selectivity data and for planning new experiments.
KINOMEscan® Profiling
This is a widely used competition binding assay to determine the interaction of a test compound against a large panel of kinases.
Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.[7]
Experimental Protocol:
-
Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand on streptavidin beads, and the test compound.[7]
-
Binding Reaction: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate.
-
Competition: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[7]
-
Quantification: The amount of kinase captured on the beads is measured by quantitative PCR (qPCR) of the DNA tag.[7]
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound in the presence of the compound compared to a DMSO control. For potent inhibitors, a Kd (dissociation constant) can be determined from an 11-point dose-response curve.[8]
Kinobeads (Multiplexed Inhibitor Beads - MIBs)
This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads to capture and enrich kinases from cell or tissue lysates.
Principle: A mixture of non-selective kinase inhibitors is immobilized on a solid support (beads). When a cell lysate is passed over these "kinobeads," a significant portion of the kinome is captured. The bound kinases can then be identified and quantified by mass spectrometry.[9]
Experimental Protocol:
-
Lysate Preparation: Cells or tissues are lysed under non-denaturing conditions to preserve native protein complexes.
-
Kinase Enrichment: The lysate is incubated with the kinobeads, allowing kinases to bind to the immobilized inhibitors.[10]
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.[10]
-
Elution: The bound kinases are eluted from the beads, often using a strong denaturant like SDS or by competitive elution with ATP.[10]
-
Protein Digestion and Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.
-
Competitive Binding: To assess the selectivity of a specific inhibitor, the lysate is pre-incubated with the free inhibitor before being applied to the kinobeads. The inhibitor will compete with the kinobeads for binding to its target kinases, leading to a reduced signal for those kinases in the mass spectrometry analysis.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Principle: The binding of a ligand, such as a kinase inhibitor, to its target protein generally increases the protein's stability and resistance to heat-induced denaturation. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.[11][12]
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO).
-
Heat Challenge: The treated cells or cell lysates are aliquoted and heated to a range of temperatures using a thermal cycler.[11]
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.[11]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[12]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[11] An isothermal dose-response format can also be used to determine the potency of the compound in stabilizing the target at a single, fixed temperature.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflows of profiling experiments can greatly enhance understanding.
Caption: Workflow for kinase inhibitor profiling.
Caption: FGFR signaling pathway inhibition.
Caption: JNK3 signaling pathway inhibition.
Caption: Non-canonical NF-κB pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validating the Efficacy of 3-Aminopyrazole Compounds in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective therapeutic agents has led to a significant interest in heterocyclic compounds, among which 3-aminopyrazole derivatives have emerged as a promising class of kinase inhibitors. Their structural motif allows for potent and selective targeting of various kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. This guide provides an objective comparison of the performance of this compound compounds with other established kinase inhibitors, supported by experimental data from cell-based assays.
Mechanism of Action: Targeting the Engine of Cell Proliferation
Many this compound compounds exert their anti-proliferative effects by inhibiting CDKs, key enzymes that drive the cell cycle. By binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of target proteins, such as the retinoblastoma protein (Rb). This blockade halts the cell cycle progression, typically at the G1/S or G2/M phase, and can ultimately lead to programmed cell death, or apoptosis.
Comparative Efficacy: this compound Derivatives vs. Established Inhibitors
To evaluate the potency of this compound compounds, their half-maximal inhibitory concentrations (IC50) in various cancer cell lines are compared with those of established CDK inhibitors, Roscovitine and Palbociclib. Lower IC50 values indicate higher potency.
| Compound Class | Compound/Alternative | Cell Line | IC50 (µM) | Citation |
| This compound Derivative | Analog 24 (CDK2/5 inhibitor) | AsPC1 (Pancreatic) | 0.8 ± 0.1 | [1] |
| BxPC3 (Pancreatic) | 0.9 ± 0.1 | [1] | ||
| MiaPaCa2 (Pancreatic) | 1.2 ± 0.2 | [1] | ||
| PNU-292137 (CDK2 inhibitor) | A2780 (Ovarian) | 0.037 | [2] | |
| Established CDK Inhibitor | Roscovitine (pan-CDK inhibitor) | Various Cancer Cell Lines | ~15 (average) | [1][3] |
| HCT116 (Colon) | Not specified | [1] | ||
| Palbociclib (CDK4/6 inhibitor) | MCF-7 (Breast) | 0.011 | ||
| T-47D (Breast) | 0.009 |
Cellular Effects: Induction of Cell Cycle Arrest and Apoptosis
Beyond direct cytotoxicity, the efficacy of an anti-cancer compound is determined by its ability to induce cell cycle arrest and apoptosis.
Cell Cycle Analysis
Treatment with this compound derivatives has been shown to cause a significant accumulation of cells in specific phases of the cell cycle, a hallmark of CDK inhibition.
| Compound | Cell Line | Concentration (µM) | Effect on Cell Cycle | Citation |
| This compound Derivative | Tospyrquin | HT29 (Colon) | 14.9% apoptotic death | [4] |
| Tosind | HT29 (Colon) | 23.7% apoptotic death | [4] | |
| Established CDK Inhibitor | Roscovitine | Various Cancer Cell Lines | Arrest in G0/G1, S, or G2/M | [1][3] |
Apoptosis Induction
A critical endpoint for anti-cancer therapeutics is the induction of apoptosis. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
| Compound | Cell Line | Concentration (µM) | Caspase-3/7 Activation | Citation |
| This compound Derivative | Analog 21 | MiaPaCa2 (Pancreatic) | 10 | > 2-fold increase |
| Analog 24 | MiaPaCa2 (Pancreatic) | 10 | > 2-fold increase | |
| Analog 25 | MiaPaCa2 (Pancreatic) | 10 | > 2-fold increase | |
| Established CDK Inhibitor | Roscovitine | Many cancer cell lines | Induces apoptosis | [3] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]
-
Compound Treatment: Treat cells with a serial dilution of the this compound compound or alternative inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 to 72 hours.[5]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan (B1609692) crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[5]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Preparation: Harvest approximately 1x10^6 cells per sample and wash with cold PBS.[8][9]
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate for at least 30 minutes on ice or at 4°C.[8][9]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[10]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at room temperature for 5-30 minutes to degrade RNA.[8][9]
-
Propidium Iodide Staining: Add propidium iodide (PI) solution (e.g., 50 µg/mL) to the cell suspension.[8][9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at ~488 nm and detecting the emission at ~617 nm.[10]
-
Data Analysis: Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]
Apoptosis Assay (Caspase-3/7 Activity)
This luminescent assay measures the activity of caspase-3 and -7, key biomarkers of apoptosis.
Detailed Protocol:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.[11]
-
Induction of Apoptosis: Treat cells with the test compounds at the desired concentrations and for a specified duration to induce apoptosis. Include appropriate positive and negative controls.[11]
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent directly to the cell culture wells.[2][12]
-
Incubation: Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase-driven cleavage of the substrate.[12]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of caspase-3/7 activity.[12]
-
Data Analysis: Normalize the results to a control (e.g., untreated cells) to determine the fold-increase in caspase activity.[12]
Conclusion
This compound compounds represent a versatile and potent class of kinase inhibitors with significant potential in oncology drug development. The data presented in this guide demonstrates their ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis at concentrations comparable to or, in some cases, more potent than established drugs. The provided experimental protocols offer a standardized framework for the continued evaluation and validation of these promising therapeutic candidates. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Unveiling the Potency of 3-Aminopyrazole Derivatives: A Comparative Analysis Against Wild-Type and Mutant Kinases
A deep dive into the inhibitory prowess of 3-aminopyrazole derivatives reveals a versatile scaffold for developing potent and selective kinase inhibitors. This guide provides a comparative analysis of these compounds against both wild-type and mutant kinases, supported by experimental data and detailed protocols, offering valuable insights for researchers in kinase inhibitor discovery and development.
The this compound core has emerged as a privileged scaffold in medicinal chemistry, forming the basis for a multitude of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of potent and selective inhibitors. This guide focuses on the comparative efficacy of various this compound derivatives against both their intended wild-type kinase targets and clinically relevant mutant forms that often confer drug resistance.
Performance Against Wild-Type and Mutant Kinases: A Quantitative Comparison
The following table summarizes the inhibitory activities of selected this compound derivatives against various wild-type and mutant kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are extracted from peer-reviewed studies and highlight the differential potency of these compounds.
| Compound ID | Target Kinase (Wild-Type) | IC50/EC50 (WT, nM) | Target Kinase (Mutant) | IC50/EC50 (Mutant, nM) | Reference |
| Compound 1 | CDK2 | 4.6 | - | - | [1] |
| CDK5 | 27.6 | - | - | [1] | |
| JNK3 | 26.1 | - | - | [1] | |
| Compound 3 | FGFR3 | single-digit nM | FGFR3 (Gatekeeper Mutant) | single-digit nM | [2] |
| SR-3576 | JNK3 | 7 | p38 | >20,000 | [3] |
| Compound 43d | CDK16 | 33 (EC50) | - | - | [4][5] |
| Compound 6h | Spleen Tyrosine Kinase (Syk) | Promising | - | - | [6] |
| PNU-292137 (41) | CDK2/cyclin A | 37 | - | - | [7] |
In-Depth Look: Targeting Fibroblast Growth Factor Receptors (FGFR)
A significant area of research has been the development of this compound-based inhibitors against Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[2][8] A notable challenge in FGFR-targeted therapy is the emergence of resistance mutations, particularly the "gatekeeper" mutation.[2][9]
One study details the development of aminopyrazole derivatives that covalently target a cysteine residue in the P-loop of FGFR.[2][8] This strategy has led to compounds with excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[2][8] For instance, the addition of an acrylamide (B121943) group to the phenyl ring of the aminopyrazole core resulted in a dramatic increase in potency against both wild-type and mutant FGFR3 cell lines, with compound 3 exhibiting single-digit nanomolar activity.[2]
Figure 1. Simplified FGFR signaling pathway and the inhibitory action of this compound derivatives.
Illuminating the Understudied Kinome: Targeting CDK16
The versatility of the this compound scaffold is further demonstrated by its application in targeting less-studied kinases. Researchers have utilized the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety from a promiscuous inhibitor to develop selective inhibitors of CDK16, a member of the understudied PCTAIRE subfamily of kinases.[1][4][5] Through structural modifications, a derivative, 43d, was developed that exhibited high cellular potency for CDK16 with an EC50 of 33 nM.[4][5] This work highlights the potential of scaffold-based drug design to explore the "dark kinome".
Experimental Protocols
To ensure the reproducibility and verification of the presented data, this section outlines the general methodologies for key experiments used in the characterization of this compound kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
This assay is fundamental for determining the in vitro potency of the synthesized compounds against the target kinases.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant wild-type and mutant kinases
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound derivative compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P])
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO.
-
Reaction Mixture: In each well of the microplate, add the kinase, the specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted compounds to the respective wells. Include a control with DMSO only (no inhibitor).
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or autoradiography for radiolabeled ATP).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Figure 2. General workflow for a kinase inhibition assay.
Cellular Potency Assay (e.g., NanoBRET™ Target Engagement)
This assay measures the ability of a compound to engage its target kinase within a cellular environment.
Objective: To determine the half-maximal effective concentration (EC50) of a compound for target engagement in live cells.
Materials:
-
Cells engineered to express a NanoLuc® luciferase-kinase fusion protein
-
NanoBRET™ tracer
-
This compound derivative compounds
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and incubate for a specified time.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Signal Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the change in NanoBRET™ ratio against the logarithm of the compound concentration to determine the EC50 value.
Conclusion
The this compound scaffold represents a highly successful and adaptable platform for the development of kinase inhibitors. The ability to modify this core structure has led to the discovery of compounds with high potency against both wild-type and clinically important mutant kinases, as exemplified by the development of FGFR inhibitors. Furthermore, the application of this scaffold in targeting less-explored kinases like CDK16 underscores its broad utility in expanding our understanding of the human kinome and developing novel therapeutics. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Crystallographic Confirmation of 3-Aminopyrazole Inhibitor Binding Modes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Elucidating the precise binding mode of these inhibitors is paramount for structure-based drug design and lead optimization. X-ray crystallography stands as the definitive method for visualizing these interactions at an atomic level. This guide provides a comparative overview of this compound inhibitors targeting key kinases, supported by crystallographic data and detailed experimental protocols.
Comparative Analysis of this compound Inhibitors
The following table summarizes the crystallographic and inhibitory data for selected this compound-based inhibitors against Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase 3 (JNK3). These kinases are crucial targets in oncology and neurodegenerative diseases, respectively.
| Inhibitor Name/Code | Target Kinase | PDB Code | Resolution (Å) | IC50 (nM) |
| PHA-533533 | CDK2/cyclin A | Not specified in abstracts | Not specified in abstracts | 31 (Ki) |
| PNU-292137 | CDK2/cyclin A | Not specified in abstracts | Not specified in abstracts | 37 |
| BS-194 | CDK2 | --INVALID-LINK-- | 1.78 | 3 |
| SR-3451 | JNK3 | --INVALID-LINK-- | 2.28 | 25 |
| SR-3576 | JNK3 | Not specified in abstracts | Not specified in abstracts | 7 |
Experimental Workflow for Binding Mode Confirmation
The process of confirming the binding mode of a novel this compound inhibitor via crystallography follows a structured workflow, from initial protein production to the final structural analysis.
Experimental workflow for crystallographic binding mode confirmation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key experiments involved in characterizing this compound inhibitors.
I. Recombinant Kinase Production and Purification
This protocol describes the expression and purification of a His-tagged kinase (e.g., CDK2 or JNK3) in E. coli.
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the kinase gene fused to a purification tag (e.g., N-terminal 6xHis-tag). Plate on selective media and incubate overnight at 37°C.
-
Expression: Inoculate a starter culture from a single colony and grow overnight. Use the starter culture to inoculate a larger volume of expression media. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM and continue incubation at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).
-
Size-Exclusion Chromatography: Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other impurities. Use a buffer suitable for long-term storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay.
II. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of the this compound inhibitor in DMSO, then further dilute in the kinase reaction buffer. Prepare the kinase, substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP solutions in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution or vehicle (DMSO) control. Add the kinase and substrate mixture to all wells. Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be close to the Km value for the specific kinase. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
III. Protein-Inhibitor Co-crystallization and Structure Determination
This protocol outlines the general steps for obtaining a co-crystal structure of a kinase with a this compound inhibitor.
-
Complex Formation: Mix the purified kinase with the this compound inhibitor at a molar excess of the inhibitor (e.g., 1:3 to 1:5). Incubate on ice to allow for complex formation.
-
Crystallization Screening: Use the hanging-drop or sitting-drop vapor diffusion method to screen for crystallization conditions. Mix a small volume of the protein-inhibitor complex with an equal volume of a reservoir solution from a crystallization screen. Equilibrate the drop against the reservoir solution.
-
Crystal Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
X-ray Data Collection: Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using molecular replacement with a known structure of the kinase as a search model. Refine the atomic coordinates of the protein and the inhibitor against the experimental data.
-
Binding Mode Analysis: Analyze the final refined structure to visualize the interactions between the this compound inhibitor and the active site of the kinase, including hydrogen bonds, hydrophobic interactions, and the overall conformation of the inhibitor.
Safety Operating Guide
Navigating the Safe Disposal of 3-Aminopyrazole: A Procedural Guide
Proper management and disposal of 3-Aminopyrazole are critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation and allergic skin reactions, a structured disposal protocol is essential.[1] Adherence to these procedures minimizes risks for laboratory personnel and ensures compliance with regulatory standards.
Chemical waste generators are responsible for correctly classifying discarded chemicals as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1]
Hazard Profile and Identification
This table summarizes the key hazard information for this compound, crucial for its safe handling and disposal.
| Identifier | Value | Source |
| CAS Number | 1820-80-0 | [1] |
| UN Number | UN3263 | [1] |
| Proper Shipping Name | Corrosive solid, basic, organic, n.o.s. (Pyrazol-3-ylamine) | [1] |
| Primary Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation, May cause an allergic skin reaction. | [1] |
| Incompatible Materials | Acids, Acid anhydrides, Acid chlorides, Strong oxidizing agents. | [1] |
Step-by-Step Disposal Protocol for this compound
This section provides a detailed methodology for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound waste, ensure all appropriate safety measures are in place.
-
Engineering Controls: Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure a safety shower and eye wash station are readily accessible.[1]
-
Personal Protective Equipment (PPE):
Step 2: Waste Segregation and Collection
Proper segregation is key to safe and compliant chemical waste disposal. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
The first rinseate from cleaning contaminated glassware must be collected and disposed of as hazardous waste.[4]
-
-
Contaminated Labware:
-
Sharps: Dispose of contaminated needles, syringes, or razor blades in a designated, puncture-proof sharps container labeled for chemical contamination.[5]
-
Glassware: Empty and rinse glassware three times. The first rinse must be collected as hazardous waste.[4] After decontamination, broken glass should be placed in a designated broken glass box for disposal as chemical waste.[6]
-
Plasticware: Disposable plasticware that has come into contact with this compound should be collected as solid chemical waste.[7]
-
Step 3: Container Selection and Labeling
Proper containment and labeling prevent accidental exposures and ensure compliant disposal.
-
Container Choice: Use a container made of a material compatible with this compound. The container must be in good condition with a secure, tight-fitting lid.[4][5] Keep the container closed except when adding waste.[4]
-
Labeling:
-
Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound" or "Pyrazol-3-ylamine".
-
All chemical constituents and their approximate concentrations.
-
The associated hazards (e.g., "Corrosive," "Toxic").
-
The accumulation start date.
-
-
Step 4: On-Site Storage
Temporary storage of hazardous waste must be done in a designated and controlled area.
-
Location: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]
-
Segregation: Store the this compound waste container away from incompatible materials, particularly acids and strong oxidizing agents.[1]
-
Secondary Containment: Use secondary containment, such as a lab tray, to capture any potential leaks.[4]
Step 5: Final Disposal
Final disposal must be handled by qualified professionals.
-
Professional Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Regulatory Compliance: Do not pour this compound waste down the drain or dispose of it in regular trash.[1][4] This is a violation of environmental regulations. The disposal must be carried out at an approved waste disposal plant.[1]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Aminopyrazole, ensuring the safety of laboratory personnel and compliance with standard safety procedures.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.[1] The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1] | To prevent eye contact, which can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.[1][3] | To prevent skin contact, which causes skin irritation.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator or a dust mask (type N95 or equivalent) should be used when handling the solid form, especially if dust is generated. | To prevent inhalation, which may cause respiratory irritation.[3][4] |
First Aid Measures
Immediate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.[2][3][5] |
| Skin Contact | Immediately wash the contaminated skin with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation persists, get medical attention.[2] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[2] If eye irritation persists, seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Get medical attention immediately.[3][5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
1. Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.[1]
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1][3]
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents.
-
Put on all required personal protective equipment as detailed in the table above.[1]
2. Weighing and Transferring:
-
Handle this compound in a well-ventilated area or a chemical fume hood to avoid dust formation.[1][2]
-
Use a spatula or other appropriate tools for transferring the solid.
-
Keep the container tightly closed when not in use.[2]
3. Dissolving:
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]
-
If heating is necessary, use a controlled heating source like a heating mantle with a stirrer, and perform the operation within a fume hood.[1]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete.[2]
-
Clean the work area and decontaminate any equipment used.
-
Properly remove and dispose of or store PPE. Contaminated clothing should be washed before reuse.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.[6]
-
The container must be sealable and kept closed except when adding waste.[6]
-
The label should clearly identify the contents, including the full chemical name and concentration.[6]
2. Container Disposal:
-
Empty containers must be thoroughly rinsed with a suitable solvent. The first rinseate should be collected as hazardous waste.[6]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[6]
3. Disposal Method:
-
Dispose of this compound waste through a licensed waste disposal company, adhering to all local, state, and federal regulations.[2][3]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
